Fenirofibrate-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fenofibrate-d6
This guide provides a comprehensive overview of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, primary use, and the biological pathways influenced by its non-deuterated counterpart.
Core Concepts: Introduction to Fenofibrate-d6
Fenofibrate-d6 is a stable, isotopically labeled form of Fenofibrate, where six hydrogen atoms on the isopropyl methyl groups have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical studies involving Fenofibrate and its active metabolite, fenofibric acid.
Primary Use: The primary application of Fenofibrate-d6 is as an internal standard in mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical similarity to Fenofibrate ensures it behaves almost identically during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling accurate and precise quantification of Fenofibrate and fenofibric acid in complex biological matrices like plasma and serum.[1]
Physicochemical Properties
A summary of the key quantitative data for Fenofibrate and Fenofibrate-d6 is presented below. These properties are crucial for the development and validation of analytical methods.
| Property | Fenofibrate | Fenofibrate-d6 |
| Molecular Formula | C₂₀H₂₁ClO₄ | C₂₀H₁₅D₆ClO₄ |
| Molecular Weight | 360.83 g/mol | 366.87 g/mol |
| CAS Number | 49562-28-9 | 1092484-56-4[2] |
| Appearance | White Solid | White Solid |
| Melting Point | 79-82 °C | Not available |
| Solubility | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mL | DMF: 30 mg/mLDMSO: 15 mg/mLEthanol: 1 mg/mL[1] |
Synthesis of Fenofibrate-d6
While a detailed, publicly available step-by-step protocol for the synthesis of Fenofibrate-d6 is not readily found in the scientific literature, a plausible synthetic route can be inferred from the known synthesis of Fenofibrate and general deuteration techniques. The most likely approach involves the esterification of fenofibric acid-d6 with isopropanol.
A general two-step conceptual synthesis is as follows:
-
Synthesis of Fenofibric Acid-d6: The six deuterium atoms are introduced at the two methyl groups of the propanoic acid moiety of fenofibric acid. This can be achieved through various deuteration methods, such as enolate formation followed by quenching with a deuterium source (e.g., D₂O).
-
Esterification: The resulting Fenofibric Acid-d6 is then esterified with isopropanol to yield Fenofibrate-d6. A common method for this esterification is the reaction of a metal salt of fenofibric acid with an isopropyl halide.[3][4]
The logical workflow for this synthesis is depicted in the diagram below.
Caption: A conceptual workflow for the synthesis of Fenofibrate-d6.
Mechanism of Action of Fenofibrate
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism.
The activation of PPARα by fenofibric acid leads to a cascade of downstream effects:
-
Increased Lipolysis and Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in fatty acid uptake and oxidation in the liver and muscle.
-
Regulation of Lipoprotein Metabolism: It increases the expression of lipoprotein lipase (LPL), which enhances the clearance of triglyceride-rich lipoproteins from the circulation. It also decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.
-
Increased HDL Cholesterol: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the major protein components of High-Density Lipoprotein (HDL), leading to increased HDL cholesterol levels.
The signaling pathway of Fenofibrate's active metabolite is illustrated below.
Caption: The PPARα signaling pathway activated by fenofibric acid.
Experimental Protocols: Quantification of Fenofibric Acid
The following is a representative experimental protocol for the quantification of fenofibric acid in plasma using Fenofibrate-d6 as an internal standard, based on common LC-MS/MS methods.
5.1. Materials and Reagents
-
Fenofibric acid analytical standard
-
Fenofibrate-d6 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank plasma
5.2. Sample Preparation
-
Spiking: Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of fenofibric acid.
-
Internal Standard Addition: Add a fixed concentration of Fenofibrate-d6 solution to all samples (calibrators, QCs, and unknown samples).
-
Protein Precipitation: Precipitate plasma proteins by adding a sufficient volume of cold acetonitrile (e.g., 3:1 ratio of ACN to plasma).
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
5.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate fenofibric acid from endogenous plasma components.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Fenofibric Acid: Monitor a specific precursor-to-product ion transition.
-
Fenofibrate-d6: Monitor the corresponding mass-shifted transition.
-
A diagram of the experimental workflow is provided below.
Caption: A typical workflow for the quantification of fenofibric acid.
Conclusion
Fenofibrate-d6 is an indispensable tool for the accurate and reliable quantification of Fenofibrate and its active metabolite in biological matrices. Its use as an internal standard in mass spectrometric methods is crucial for pharmacokinetic and metabolic studies in drug development and clinical research. A thorough understanding of its properties, the mechanism of action of its unlabeled counterpart, and the analytical methodologies for its use, as detailed in this guide, is essential for researchers in the pharmaceutical sciences.
References
Fenofibrate-d6 chemical structure and properties
An In-depth Technical Guide to Fenofibrate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fenofibrate-d6, a deuterated analog of the lipid-lowering agent Fenofibrate. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.
Chemical Structure and Properties
Fenofibrate-d6 is a stable isotope-labeled version of Fenofibrate, where six hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Fenofibrate in biological matrices using mass spectrometry.[1][2][3]
Chemical Structure:
-
IUPAC Name: propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate[4]
The molecular structure of Fenofibrate-d6 is depicted below:
Image of the chemical structure of Fenofibrate-d6 would be placed here in a full document.
Physicochemical Properties:
The key physicochemical properties of Fenofibrate-d6 are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅D₆ClO₄ | [5][6] |
| Molecular Weight | 366.9 g/mol | [4][6] |
| CAS Number | 1092484-56-4 | [4][6] |
| Appearance | White to off-white solid | [7] |
| Solubility | DMF: 30 mg/ml, DMSO: 15 mg/ml, Ethanol: 1 mg/ml | [6] |
| Purity | ≥99% deuterated forms (d₁-d₆) | [6] |
Mechanism of Action: PPARα Signaling Pathway
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[8] Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[7][9][10][11] The mechanism of action of Fenofibrate-d6 is identical to that of its non-labeled counterpart.
Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced triglyceride levels and a modulation of lipoprotein profiles. The key steps in the PPARα signaling pathway are as follows:
-
Ligand Binding: Fenofibric acid binds to and activates PPARα.[8][12]
-
Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[11][13]
-
PPRE Binding: This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[11][13]
-
Gene Transcription: The binding of the PPARα-RXR heterodimer to PPREs modulates the transcription of genes involved in lipid metabolism.[11] This includes the upregulation of genes responsible for fatty acid uptake and oxidation, and the downregulation of genes involved in triglyceride synthesis.
The following diagram illustrates the PPARα signaling pathway activated by Fenofibrate.
Caption: PPARα signaling pathway activated by Fenofibrate.
Experimental Protocols
Fenofibrate-d6 is primarily used as an internal standard in bioanalytical methods for the quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological samples such as plasma.[6][14] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.[15]
Quantification of Fenofibric Acid in Rat Plasma using UPLC-MS/MS
This section details a representative experimental protocol for the determination of fenofibric acid in rat plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Fenofibric Acid-d6 as the internal standard.[16]
3.1.1. Materials and Reagents
-
Fenofibric acid standard
-
Fenofibric acid-d6 (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Rat plasma
3.1.2. Sample Preparation
-
Stock Solutions: Prepare stock solutions of fenofibric acid and fenofibric acid-d6 in methanol.
-
Working Solutions: Prepare working standard solutions of fenofibric acid by serial dilution of the stock solution with methanol. Prepare a working solution of the internal standard (fenofibric acid-d6).
-
Protein Precipitation: To 50 µL of rat plasma, add 50 µL of the fenofibric acid working solution and 50 µL of the fenofibric acid-d6 internal standard solution. Vortex mix the samples. Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
3.1.3. UPLC-MS/MS Conditions
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Condition |
| UPLC System | Acquity UPLC BEH C18 column (2.1x50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% formic acid (v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Fenofibric Acid: 318.95 → 138.88, 318.95 → 120.85Fenofibric Acid-d6: 324.93 → 110.82 |
| Cone Voltage | 20 V |
| Collision Energy | 34-45 V |
3.1.4. Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the bioanalytical method described.
Caption: Experimental workflow for the quantification of fenofibric acid.
Synthesis of Fenofibrate-d6
While detailed synthetic procedures for Fenofibrate-d6 are often proprietary, the general synthesis of Fenofibrate can be adapted to produce the deuterated analog. A common method for synthesizing Fenofibrate involves the reaction of a metal salt of fenofibric acid with an isopropyl halide.[17] To synthesize Fenofibrate-d6, a deuterated isopropyl halide (e.g., 2-bromopropane-d7 or 2-iodopropane-d7) would be used in this reaction.
Another approach involves the esterification of fenofibric acid with isopropanol-d8. The synthesis of fenofibric acid itself can be achieved by reacting (4-chlorophenyl)(4-hydroxyphenyl)methanone with isopropyl-(2-bromo-2-methyl)-propanoate, followed by hydrolysis of the ester.[18][19]
NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of Fenofibrate and its deuterated analog.[20] For Fenofibrate-d6, ¹H NMR would show the absence of signals corresponding to the isopropyl methyl protons, confirming the deuterium labeling. ¹³C NMR would show signals for the deuterated carbons, and ²H NMR would confirm the presence and location of the deuterium atoms. The chemical shifts in the ¹H and ¹³C NMR spectra of Fenofibrate-d6 would be very similar to those of Fenofibrate, with minor isotopic shifts.
Conclusion
Fenofibrate-d6 is an essential tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in mass spectrometry-based bioanalytical methods ensures the accuracy and reliability of quantitative data for Fenofibrate. A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the experimental protocols for its use are crucial for its effective application in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propan-2-yl 2-(4-(4-chlorobenzoyl)phenoxy)-2-(~2~H_3_)methyl(~2~H_3_)propanoate | C20H21ClO4 | CID 25144424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Fenofibrate - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. akademiamedycyny.pl [akademiamedycyny.pl]
- 17. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]
- 18. scielo.br [scielo.br]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Fenofibrate-d6 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled internal standard like Fenofibrate-d6 is a critical document. It provides the necessary assurance of identity, purity, and quality essential for accurate quantitative bioanalytical studies. This guide offers an in-depth explanation of the typical data and methodologies presented in a Fenofibrate-d6 CoA.
Compound Information
A Certificate of Analysis for Fenofibrate-d6 will invariably begin with fundamental identifying information for the compound.
| Parameter | Value | Reference |
| Product Name | Fenofibrate-d6 | [1][2][3] |
| CAS Number | 1092484-56-4 | [1][2] |
| Unlabelled CAS Number | 49562-28-9 | [2][4] |
| Molecular Formula | C₂₀H₁₅D₆ClO₄ | [1][2] |
| Molecular Weight | 366.9 g/mol | [1][2] |
| Chemical Name | propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate | [2] |
| Appearance | White to off-white solid | [4] |
Purity and Identity
The core of the CoA lies in the analytical data that confirms the purity and structural identity of Fenofibrate-d6. These tests are crucial for ensuring that the internal standard will not interfere with the analysis of the target analyte, Fenofibrate.
| Analytical Test | Specification | Typical Value |
| Purity (HPLC) | >95% | >95%[2] |
| Deuterated Forms (d₁-d₆) | ≥99% | ≥99%[1] |
| ¹H NMR Spectrum | Consistent with structure | Consistent with structure[4] |
| Mass Spectrum (LC-MS) | Consistent with structure | Consistent with structure[4] |
Experimental Protocols
The following sections detail the methodologies typically employed to generate the data presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical standards. It separates the main compound from any impurities.
Methodology:
A common HPLC method for Fenofibrate and its analogs involves a reversed-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like trifluoroacetic acid.[5]
-
Column: Waters Symmetry ODS (100 x 4.6 mm, 3.5 µm) or equivalent C18 column.[5]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid. A typical isocratic condition could be Acetonitrile:Water:Trifluoroacetic Acid (700:300:1 v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector set at 280 nm.[5]
-
Sample Preparation: A stock solution of Fenofibrate-d6 is prepared in a suitable solvent like methanol. This is then diluted to an appropriate concentration for injection.
The purity is calculated by dividing the peak area of Fenofibrate-d6 by the total area of all observed peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is employed to confirm the molecular weight and the isotopic distribution of the deuterated standard.
Methodology:
Fenofibrate-d6 is often analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) using an electrospray ionization (ESI) source.
-
Chromatography: A UPLC or HPLC system is used for sample introduction.[6][7]
-
Ionization: Electrospray Ionization (ESI) in positive mode is common for Fenofibrate.[6][7]
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or triple quadrupole mass spectrometer can be used.[8][9]
-
Data Acquisition: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated Fenofibrate-d6 molecule.
The resulting mass spectrum should show a prominent peak corresponding to the expected molecular weight, confirming the compound's identity. The isotopic distribution can also be examined to confirm the degree of deuteration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the structure of the molecule and is used to confirm that the deuteration has occurred at the intended positions.
Methodology:
-
Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃), is used to dissolve the sample.[10]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for analysis.[5][11]
-
Data Acquisition: The ¹H NMR spectrum is acquired.
For Fenofibrate-d6, the signals corresponding to the six protons on the two methyl groups of the propanoic acid moiety should be absent or significantly reduced, confirming successful deuteration at these positions. The remaining signals in the spectrum should be consistent with the structure of the Fenofibrate backbone.
Use as an Internal Standard
Fenofibrate-d6 is intended for use as an internal standard in the quantification of Fenofibrate in biological matrices by GC- or LC-MS.[1][3] Its utility stems from the fact that it behaves almost identically to the unlabeled Fenofibrate during sample preparation and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. This allows for accurate correction of any analyte loss during the analytical process.
By thoroughly understanding the data and methodologies presented in the Certificate of Analysis for Fenofibrate-d6, researchers can have high confidence in the quality of their internal standard, leading to more robust and reliable bioanalytical results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fenofibrate-d6 | CAS 1092484-56-4 | LGC Standards [lgcstandards.com]
- 3. veeprho.com [veeprho.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Fenofibrate raw materials: HPLC methods for assay and purity and an NMR method for purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. researchgate.net [researchgate.net]
- 8. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Navigating the Labyrinth of Isotopic Purity for Fenofibrate-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds, such as Fenofibrate-d6, has become indispensable.[1] Primarily utilized as internal standards in pharmacokinetic and bioanalytical studies, the precision and reliability of these deuterated analogues hinge critically on their isotopic purity.[1] This technical guide delves into the core requirements for the isotopic purity of Fenofibrate-d6, offering a comprehensive overview of analytical methodologies, data interpretation, and the underlying logical frameworks governing its synthesis and quality control.
The Imperative of Isotopic Purity
Fenofibrate-d6 is a deuterium-labeled version of Fenofibrate, a widely prescribed lipid-regulating agent.[1] Its efficacy as an internal standard is predicated on its chemical identity and mass spectrometric distinction from the unlabeled parent drug. The isotopic purity, therefore, is not merely a measure of quality but a fundamental prerequisite for accurate quantification in complex biological matrices. High isotopic purity minimizes cross-talk between the analyte and the internal standard signal in mass spectrometry, ensuring the integrity of pharmacokinetic and metabolism data submitted for regulatory approval.
Isotopic Purity Specifications: A Data-Driven Perspective
| Parameter | Specification | Method | Source |
| Isotopic Purity | >95% | HPLC | Commercial Supplier Data |
| Chemical Purity (Unlabeled Fenofibrate) | 99.92% | LCMS | Certificate of Analysis |
| Deuterium Incorporation | Typically ≥98% | Mass Spectrometry | General Expectation |
Deciphering Isotopic Purity: Experimental Protocols
The determination of isotopic purity for Fenofibrate-d6 necessitates a multi-pronged analytical approach, primarily leveraging Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow for Isotopic Purity Determination
The following diagram outlines a typical experimental workflow for assessing the isotopic purity of a Fenofibrate-d6 sample.
Caption: Workflow for Fenofibrate-d6 Isotopic Purity Analysis.
Methodology for Mass Spectrometry
-
Chromatographic Separation: A validated High-Performance Liquid Chromatography (HPLC) method is employed to separate Fenofibrate-d6 from any potential impurities.
-
Mass Spectrometric Detection: A high-resolution mass spectrometer is used to acquire the mass spectra of the eluting peak corresponding to Fenofibrate-d6.
-
Data Analysis: The relative intensities of the molecular ions for each isotopologue (d0 to d6) are measured. The isotopic purity is calculated as the percentage of the d6 isotopologue relative to the sum of all isotopologues.
Methodology for NMR Spectroscopy
-
Sample Preparation: A concentrated solution of Fenofibrate-d6 is prepared in a deuterated solvent (e.g., Chloroform-d).
-
¹H NMR Analysis: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels.
-
²H NMR Analysis: This technique can be used to directly observe the deuterium signals, providing further confirmation of the labeling.
The Biological Context: Fenofibrate's Mechanism of Action
Understanding the biological target of fenofibrate provides context for its application and the importance of its deuterated analogue in research. Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism.
Caption: PPARα signaling pathway activated by fenofibrate.
From Synthesis to Purity: A Logical Framework
The final isotopic purity of Fenofibrate-d6 is a direct consequence of the synthetic route and subsequent purification steps. The choice of deuterated starting materials and the efficiency of the purification process are critical determinants of the final product's quality.
Caption: Synthesis, purification, and purity relationship.
References
Fenofibrate-d6 safety data sheet (SDS) information
An In-depth Technical Guide to the Safety Data for Fenofibrate-d6
This technical guide provides a comprehensive overview of the safety data for Fenofibrate-d6 (CAS No: 1092484-56-4), a deuterated analog of Fenofibrate.[1][2][3] The information is compiled and presented for researchers, scientists, and professionals in drug development. This document details hazard identification, toxicological data, handling procedures, and the mechanism of action, adhering to stringent data presentation and visualization requirements.
Hazard Identification and Classification
Fenofibrate-d6 is classified as harmful if swallowed.[1] The safety profile is largely extrapolated from its non-deuterated parent compound, Fenofibrate. For the parent compound, repeated exposure may cause organ damage, and it may have long-lasting harmful effects on aquatic life.[4][5]
GHS Label Elements
The substance is classified and labeled according to the Globally Harmonized System (GHS).[1]
| Element | Classification | Source |
| Pictogram | ~GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H373 (Parent Compound): May cause damage to organs (liver) through prolonged or repeated exposure. | [4][5] | |
| H413 (Parent Compound): May cause long lasting harmful effects to aquatic life. | [5] | |
| Precautionary Statements | P264: Wash thoroughly after handling. | [1] |
| P270: Do not eat, drink or smoke when using this product. | [1] | |
| P301+P312: If swallowed: Call a poison center/doctor if you feel unwell. | [1] | |
| P330: Rinse mouth. | [1] | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
Toxicological Information
Toxicological data for Fenofibrate-d6 is limited; therefore, data from the parent compound, Fenofibrate, is provided for reference. The primary routes of exposure are oral, dermal, and inhalation.
Acute Toxicity
The parent compound, Fenofibrate, is harmful if swallowed, inhaled, or in contact with skin.
| Type | Value | Species | Source |
| Oral LD50 | 1,600 mg/kg | Mouse | |
| Oral LD50 | >2,000 mg/kg | Rat | |
| Oral TDLO | 400 mg/kg | Rat |
Chronic Toxicity and Carcinogenicity
-
Specific Target Organ Toxicity (Repeated Exposure): Fenofibrate may cause damage to the liver through prolonged or repeated oral exposure.[4]
-
Carcinogenicity: Carcinogenicity was observed in rodents with liver carcinoma at high doses (12 to 40 times the human dose).[6] However, cancer has not been associated with fenofibrate in over 10 years of clinical use.[6] The substance is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[1]
-
Mutagenicity: Fenofibrate has been shown to be devoid of mutagenic potential in Ames, mouse lymphoma, chromosomal aberration, and unscheduled DNA synthesis tests.[6][7]
Experimental Protocols & Methodologies
Safety Data Sheets summarize the results of toxicological and safety testing but do not typically include detailed experimental protocols. The following are general descriptions of the key assays cited in the safety assessment of the parent compound, Fenofibrate.
-
Ames Test: This is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism. A positive result indicates that the chemical is mutagenic and may therefore act as a carcinogen. Fenofibrate was found to be non-mutagenic in this assay.[7]
-
Unscheduled DNA Synthesis (UDS) Assay: This test detects the repair of DNA damage in cells treated with a chemical agent. Primary rat hepatocytes are often used. A positive result indicates the substance can cause DNA damage. Fenofibrate was negative in this test.[7]
-
Dietary Carcinogenicity Studies: In these long-term studies, animals (typically rats) are fed a diet containing the test substance at various concentrations for a significant portion of their lifespan. The animals are then examined for evidence of tumor formation compared to a control group. Two such studies have been conducted for Fenofibrate in rats.[7]
First Aid and Emergency Procedures
First-Aid Measures
-
General: Symptoms of poisoning may occur after several hours; medical observation for at least 48 hours after the accident is recommended.[1]
-
After Ingestion: If swallowed, call a doctor or poison center immediately.[1] Rinse mouth.[1]
-
After Inhalation: Supply fresh air; consult a doctor in case of complaints.[1]
-
After Skin Contact: Generally, the product does not irritate the skin.[1] Wash off with soap and water.[8]
-
After Eye Contact: Rinse opened eye for several minutes under running water.[1]
Accidental Release Measures
For spills, dry clean-up procedures that avoid generating dust should be used.[9]
Handling, Storage, and Physical Properties
Handling and Storage
-
Handling: Avoid breathing dust, fumes, or spray.[1] Avoid prolonged or repeated exposure.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][7]
-
Storage: Keep container tightly closed.[1] Store at room temperature (20°C to 25°C).[7] Protect from moisture.[7]
Physical and Chemical Properties
| Property | Value | Source |
| Appearance | Solid | [1] |
| Color | White to off-white | [10] |
| Melting Point | 79 - 82 °C (Parent Compound) | [10] |
| Flammability | Product is not flammable | [1] |
| Explosion Hazard | Product does not present an explosion hazard | [1] |
| Water Hazard Class | Class 1 (Self-assessment): slightly hazardous for water | [1] |
Mechanism of Action: PPARα Activation
Fenofibrate's therapeutic effects as a lipid-lowering agent are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][11][12] This nuclear receptor plays a crucial role in the metabolism of lipids.
Activation of PPARα by Fenofibrate leads to:
-
Increased lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase.[11]
-
Reduced production of Apoprotein C-III, an inhibitor of lipoprotein lipase.[11]
-
Increased synthesis of Apoproteins A-I and A-II, which are major components of High-Density Lipoprotein (HDL).[11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Fenofibrate-d6 | CAS 1092484-56-4 | LGC Standards [lgcstandards.com]
- 4. moehs.com [moehs.com]
- 5. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Safety of fenofibrate--US and worldwide experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lupin.com [lupin.com]
- 8. moehs.com [moehs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.nl [fishersci.nl]
- 11. e-lactancia.org [e-lactancia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
The Role of Fenofibrate-d6 in the Bioanalysis of Fenofibric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of Fenofibrate-d6 in the bioanalytical determination of fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate. The use of a stable isotope-labeled internal standard like Fenofibrate-d6 is paramount for developing robust, accurate, and precise bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies submitted for regulatory approval.
Core Concept: Isotope Dilution Mass Spectrometry
The bioanalysis of fenofibric acid in complex biological matrices such as plasma or serum is most reliably achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fundamental principle underpinning the use of Fenofibrate-d6 is isotope dilution. By introducing a known quantity of the deuterated analog of the analyte (fenofibric acid) at the beginning of the sample preparation process, Fenofibrate-d6 serves as an internal standard (IS). It behaves nearly identically to the endogenous fenofibric acid throughout extraction, chromatography, and ionization, thus compensating for any variability in these steps. The ratio of the mass spectrometric response of the analyte to that of the internal standard is used for quantification, leading to highly reliable and reproducible results.
Experimental Protocols and Methodologies
The development of a validated bioanalytical method for fenofibric acid using Fenofibrate-d6 as an internal standard typically involves several key stages, from sample preparation to LC-MS/MS analysis.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte and internal standard from the biological matrix, removing proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
One prevalent method involves protein precipitation with acetonitrile.[1] In this procedure, a small volume of plasma (e.g., 50 µL) is mixed with a working solution of Fenofibrate-d6, followed by the addition of acetonitrile to precipitate the proteins.[2] After centrifugation, the clear supernatant is injected into the LC-MS/MS system.
Detailed Protein Precipitation Protocol:
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 50 µL of the Fenofibrate-d6 internal standard solution (e.g., 1 µg/mL in methanol).[2]
-
Add 50 µL of the fenofibric acid working standard or quality control sample.[2]
-
Vortex mix the sample.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex mix thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Chromatographic Separation
Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is typically employed to separate fenofibric acid and Fenofibrate-d6 from other endogenous components prior to mass spectrometric detection.
Typical Chromatographic Conditions:
-
Column: A C18 column, such as an Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm), is commonly used.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[2]
-
Flow Rate: A flow rate of around 0.3 mL/min is often used with UPLC systems.[2]
-
Injection Volume: A small injection volume, typically 2-5 µL, is sufficient for sensitive analysis.[1]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) is the detection method of choice for its high sensitivity and selectivity. The analysis is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both fenofibric acid and Fenofibrate-d6.
Illustrative Mass Spectrometric Parameters:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is often used for fenofibric acid.[1]
-
MRM Transitions:
Quantitative Data Summary
The use of Fenofibrate-d6 as an internal standard allows for the validation of bioanalytical methods according to stringent regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 50 - 6000 ng/mL | [2] |
| 0.150 - 20.383 µg/mL | [1] | |
| Correlation Coefficient (r²) | > 0.99 | [2] |
| Intra-day Precision (%CV) | < 11.91% | [2] |
| < 2.5% | [1] | |
| Inter-day Precision (%CV) | < 11.91% | [2] |
| < 2.5% | [1] | |
| Intra-day Accuracy (%) | 97.65 - 111.63% | [2] |
| within ±2.8% | [1] | |
| Inter-day Accuracy (%) | 97.65 - 111.63% | [2] |
| within ±2.8% | [1] | |
| Recovery | 93 - 101% | [2] |
| 73.8 - 75.4% | [1] | |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [2] |
| 0.150 µg/mL | [1] |
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship between fenofibric acid and its deuterated internal standard, Fenofibrate-d6.
Conclusion
Fenofibrate-d6 is an indispensable tool in the modern bioanalytical laboratory for the accurate and precise quantification of fenofibric acid in biological matrices. Its use as an internal standard in LC-MS/MS methods, based on the principle of isotope dilution, effectively mitigates analytical variability, ensuring the generation of high-quality data essential for pharmacokinetic assessments, clinical trials, and regulatory submissions. The methodologies outlined in this guide, supported by the presented quantitative data, underscore the robustness and reliability that Fenofibrate-d6 brings to the bioanalysis of fenofibric acid.
References
An In-depth Technical Guide to Deuterated Internal Standards: The Case of Fenofibrate-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of deuterated internal standards in quantitative bioanalysis, with a specific focus on Fenofibrate-d6. It is designed to serve as a technical resource for professionals involved in drug metabolism, pharmacokinetics, and clinical research.
The Core Principle: Why Use Deuterated Internal Standards?
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to a sample to facilitate the accurate quantification of a target analyte.[1] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself.[1][2]
Deuterated standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), are the most common type of SIL-IS.[1][3] Their value lies in their near-identical physicochemical properties to the analyte.[3] This similarity ensures they behave almost identically during the entire analytical process—from sample extraction and chromatographic separation to ionization in the mass spectrometer.[1][3]
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can suppress or enhance the ionization of the analyte, leading to inaccurate results. A deuterated IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization of the signal.[4]
-
Compensation for Variability: They account for variations in sample preparation, such as incomplete extraction recovery, pipetting errors, or sample degradation.[2][5]
-
Improved Accuracy and Precision: By correcting for systemic and random errors, deuterated standards significantly enhance the robustness, accuracy, and precision of bioanalytical methods.[5][6]
Using a structural analogue or surrogate as an internal standard is a less reliable alternative, as it may not co-elute or share the same ionization characteristics as the analyte, potentially leading to biased and unreliable data.[4]
A Case Study: Fenofibrate and Fenofibrate-d6
Fenofibrate is a widely prescribed lipid-lowering drug belonging to the fibrate class.[7] It functions as a prodrug and exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[8][9]
Fenofibrate-d6 is a deuterium-labeled version of Fenofibrate, specifically designed for use as an internal standard in pharmacokinetic and bioanalytical studies.[10][11] Its application ensures the precise quantification of Fenofibrate's active form in biological matrices.[10]
The Metabolic Journey of Fenofibrate
Fenofibrate is not pharmacologically active itself. Upon oral administration, it undergoes rapid and extensive first-pass metabolism by esterases in the body to form its active metabolite, fenofibric acid .[8][12][13] Therefore, quantitative bioanalysis typically focuses on measuring fenofibric acid concentrations in plasma or serum. Fenofibric acid is further metabolized, primarily through glucuronidation, before being excreted.[12][13]
Quantitative Analysis by Isotope Dilution Mass Spectrometry
The use of Fenofibrate-d6 relies on the principle of isotope dilution mass spectrometry (IDMS). A precise amount of the deuterated internal standard is added to the biological sample before processing. The sample is then prepared and analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (fenofibric acid) and the internal standard (fenofibric acid-d6).
Because the internal standard is added at a known concentration, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's original concentration. This ratio is used for quantification, effectively canceling out variations that affect both compounds equally.
Table 1: Physicochemical and Mass Spectrometry Properties
| Property | Fenofibric Acid (Analyte) | Fenofibric Acid-d6 (Internal Standard) |
| Chemical Formula | C₁₇H₁₅ClO₄ | C₁₇H₉D₆ClO₄ |
| Monoisotopic Mass | 318.06 g/mol | 324.10 g/mol |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| Precursor Ion [M-H]⁻ | m/z 317.1 | m/z 323.1 |
| Example Product Ion | m/z 231.0 (hypothetical) | m/z 237.0 (hypothetical) |
| MRM Transition | 317.1 → 231.0 (hypothetical) | 323.1 → 237.0 (hypothetical) |
Note: Specific MRM (Multiple Reaction Monitoring) transitions must be optimized empirically on the mass spectrometer being used.
A Generalized Experimental Protocol
Below is a detailed methodology for a typical bioanalytical assay for the quantification of fenofibric acid in human plasma using Fenofibrate-d6 as the internal standard.
Methodology Details:
-
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of fenofibric acid into blank plasma.
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the Fenofibrate-d6 internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[5]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient starting with high aqueous phase to retain the analyte, then ramping up the organic phase to elute it (e.g., 5% to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor optimized transitions for fenofibric acid and fenofibric acid-d6 (as per Table 1).
-
Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows.
-
-
Bioanalytical Method Validation
Before analyzing study samples, the method must be rigorously validated according to guidelines from regulatory agencies (e.g., FDA, EMA). Validation ensures the method is reliable and reproducible for its intended purpose.
Table 2: Key Bioanalytical Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and instrument response over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of mean test results to the true concentration. | Mean concentration of QC samples (at least 3 levels) should be within ±15% of their nominal values. |
| Precision | Closeness of individual measures when the procedure is applied repeatedly. | Coefficient of variation (CV%) of QC samples should not exceed 15%. |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Efficiency of the extraction procedure. | Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |
Conclusion
Deuterated internal standards like Fenofibrate-d6 are indispensable tools in modern bioanalysis.[3] They are the "critical reagent" for LC-MS assays, providing the foundation for generating high-quality, reliable, and reproducible data in regulated environments.[4] By effectively compensating for analytical variabilities, including the critical challenge of matrix effects, they enable researchers and drug development professionals to make confident decisions based on accurate pharmacokinetic and clinical data. The investment in synthesizing and utilizing a stable isotope-labeled internal standard is justified by the significant increase in data integrity and the reduction of potential study delays caused by unreliable analytical results.[4]
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Fenofibrate: metabolic and pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veeprho.com [veeprho.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
Methodological & Application
Application Notes and Protocols for Pharmacokinetic Studies of Fenofibrate Formulations Using Fenofibrate-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate is a widely prescribed lipid-lowering agent used to treat hypertriglyceridemia and mixed dyslipidemia. It is a prodrug that is rapidly hydrolyzed by esterases in the body to its active metabolite, fenofibric acid.[1][2] To assess the bioequivalence and pharmacokinetic profiles of various fenofibrate formulations, a robust and accurate bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as fenofibrate-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled standard closely mimics the physicochemical properties of the analyte, ensuring high accuracy and precision by compensating for variability in sample preparation and instrument response.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of fenofibrate formulations using fenofibrate-d6 as an internal standard.
Pharmacokinetic Parameters of Fenofibrate Formulations
The bioavailability of fenofibrate can be significantly influenced by the formulation and the presence of food.[6][7][8][9] Newer formulations, such as those utilizing insoluble drug delivery microparticles (IDD-P) or nanoparticle technology, have been developed to improve bioavailability and reduce food-dependent variability.[6][7][8]
Below is a summary of pharmacokinetic parameters for different fenofibrate formulations. Data is presented for the active metabolite, fenofibric acid.
Table 1: Pharmacokinetic Parameters of Fenofibric Acid Following Single Doses of Different Fenofibrate Formulations in Healthy Adults
| Formulation | Dose (mg) | Condition | Cmax (µg/mL) | Tmax (hr) | AUC (0-inf) (µg·h/mL) |
| Micronized Fenofibrate (MF) | 200 | Fasting | 6.7 | 4.9 | 134 |
| Micronized Fenofibrate (MF) | 200 | High-Fat Fed | 11.9 | 4.3 | 205 |
| Microcoated Fenofibrate (MCF) | 160 | Fasting | 7.9 | 4.4 | 148 |
| Microcoated Fenofibrate (MCF) | 160 | High-Fat Fed | 12.3 | 4.0 | 224 |
| IDD-P Fenofibrate | 160 | Fasting | 10.8 | 3.8 | 185 |
| IDD-P Fenofibrate | 160 | High-Fat Fed | 11.5 | 3.5 | 200 |
| Nanoparticle Fenofibrate | 145 | Fasting | 10.1 | 5.0 | 173 |
| Nanoparticle Fenofibrate | 145 | High-Fat Fed | 10.5 | 4.5 | 181 |
Note: The values presented are approximate and can vary between studies. Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC (0-inf) = Area under the plasma concentration-time curve from time zero to infinity.
Signaling Pathway and Metabolism
Fenofibrate exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] This nuclear receptor plays a crucial role in regulating lipid metabolism. Upon administration, fenofibrate is rapidly converted to fenofibric acid, which is the active PPARα agonist.
Caption: Metabolic activation of fenofibrate to fenofibric acid and its mechanism of action via PPARα.
Experimental Protocols
A validated bioanalytical method is critical for the reliable quantification of fenofibric acid in biological matrices. The following protocols are based on established LC-MS/MS methods.[10][11][12]
Bioanalytical Method Validation
The method should be validated according to the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[13][14][15][16][17] Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of fenofibric acid and fenofibrate-d6.
-
Linearity: Establishing a linear relationship between concentration and instrument response over a defined range (e.g., 50-6000 ng/mL).[10]
-
Accuracy and Precision: Intra- and inter-day accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification), and precision should not exceed 15% (20% at LLOQ).
-
Recovery: Consistent and reproducible extraction recovery of the analyte and internal standard.
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Sample Preparation (Protein Precipitation)
This is a simple and rapid method for extracting fenofibric acid from plasma samples.[10]
-
Aliquoting: Transfer 50 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the fenofibrate-d6 internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample, except for the blank matrix samples.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization for your specific instrumentation.
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 65% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fenofibric Acid) | e.g., m/z 319 -> 231 (positive); m/z 317 -> 231 (negative)[11] |
| MRM Transition (Fenofibrate-d6) | e.g., m/z 325 -> 231 (positive); m/z 323 -> 231 (negative) |
| Dwell Time | 100-200 ms |
| Ion Source Temperature | 500°C |
Data Analysis and Pharmacokinetic Calculations
-
Peak Integration: Integrate the chromatographic peaks for fenofibric acid and fenofibrate-d6.
-
Ratio Calculation: Determine the peak area ratio of the analyte to the internal standard.
-
Concentration Determination: Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations. Use a weighted linear regression to determine the concentrations of the unknown samples.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life (t½) from the plasma concentration-time data.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a typical pharmacokinetic study of a fenofibrate formulation.
Caption: Workflow for a pharmacokinetic study of fenofibrate formulations.
Conclusion
The use of fenofibrate-d6 as an internal standard in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for pharmacokinetic studies of fenofibrate formulations. The protocols and information provided herein offer a robust framework for researchers and drug development professionals to evaluate the performance of different fenofibrate products, ultimately contributing to the development of safer and more effective therapies for dyslipidemia.
References
- 1. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. karger.com [karger.com]
- 3. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cerilliant.com [cerilliant.com]
- 6. researchgate.net [researchgate.net]
- 7. A new fenofibrate formulation: results of six single-dose, clinical studies of bioavailability under fed and fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. akademiamedycyny.pl [akademiamedycyny.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. moh.gov.bw [moh.gov.bw]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Application Notes & Protocols for Bioanalytical Method Development of Fenofibrate using Fenofibrate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development and validation of a bioanalytical method for the quantification of fenofibrate in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Fenofibrate-d6 is utilized as the internal standard (IS) to ensure accuracy and precision.
Introduction
Fenofibrate is a widely prescribed lipid-lowering agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] Accurate quantification of fenofibrate and/or its active metabolite in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This protocol outlines a robust and sensitive LC-MS/MS method for the determination of fenofibrate in human plasma, employing a stable isotope-labeled internal standard, Fenofibrate-d6, to minimize analytical variability.
Experimental Protocols
Materials and Reagents
-
Fenofibrate (Reference Standard)
-
Fenofibrate-d6 (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (Blank, K2-EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Polymer-based, hydrophilic-lipophilic balanced)[2]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source[3]
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve fenofibrate and fenofibrate-d6 in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the fenofibrate primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentration levels for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the fenofibrate-d6 primary stock solution with the same diluent to achieve a final concentration of, for example, 100 ng/mL.
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (Fenofibrate-d6) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., 100 µL plasma + 10 µL IS, diluted with an aqueous solution) onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fenofibrate) | To be determined by infusion of the standard |
| MRM Transition (Fenofibrate-d6) | To be determined by infusion of the standard |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: A calibration curve should be prepared by spiking blank plasma with known concentrations of fenofibrate. A linear range of 50-6000 ng/mL has been previously reported for the active metabolite, fenofibric acid.[1]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte and IS is not suppressed or enhanced by endogenous components in the plasma.
-
Stability: The stability of fenofibrate in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability | Analyte concentration within ±15% of the nominal concentration |
Diagrams
Caption: Bioanalytical workflow from sample preparation to data analysis.
Caption: Logical workflow for bioanalytical method development and validation.
References
Application of Fenofibrate-d6 in Therapeutic Drug Monitoring Assays
Introduction
Fenofibrate is a widely prescribed fibric acid derivative used to treat hypertriglyceridemia and mixed dyslipidemia.[1][2][3] Upon administration, fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid, which is responsible for the drug's therapeutic effects.[2][4] Therapeutic Drug Monitoring (TDM) of fenofibric acid is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects, particularly in specific patient populations such as those with renal impairment.[5][6][7] To ensure the accuracy and reliability of quantitative assays, a stable isotope-labeled internal standard is employed. Fenofibrate-d6, a deuterated analog of fenofibrate, serves as an ideal internal standard for the quantification of fenofibric acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
Mechanism of Action
Fenofibrate's therapeutic effects are mediated through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][9][10] PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism.[9] Activation of PPARα leads to increased synthesis of lipoprotein lipase and apolipoproteins A-I and A-II, and decreased synthesis of apolipoprotein C-III.[10] This results in enhanced catabolism of triglyceride-rich particles and an increase in high-density lipoprotein (HDL) cholesterol levels.
Figure 1: Simplified signaling pathway of Fenofibrate's active metabolite, Fenofibric Acid.
Experimental Protocols
The following protocols describe the quantification of fenofibric acid in human plasma using Fenofibrate-d6 as an internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample clean-up.
-
To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Fenofibrate-d6 in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE offers a higher degree of sample purity compared to protein precipitation.
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (Fenofibrate-d6 in methanol).
-
Add 1 mL of extraction solvent (e.g., a mixture of N-hexane-dichloromethane-isopropanol (100:50:5, v/v/v)).[11]
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.
Figure 2: Experimental workflow for the TDM of Fenofibric Acid.
LC-MS/MS Method Parameters
The following tables summarize typical parameters for the LC-MS/MS analysis of fenofibric acid.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or gradient elution depending on the method |
Table 2: Mass Spectrometry Parameters
| Parameter | Fenofibric Acid | Fenofibrate-d6 (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transition (m/z) | 317.1 → 230.9[12][13] | 322.9 → 230.8[12][13] |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 200 ms | 200 ms |
Method Validation Data
The performance of the analytical method should be rigorously validated according to regulatory guidelines. The following table presents typical validation parameters for a fenofibric acid TDM assay.
Table 3: Method Validation Summary
| Parameter | Typical Range/Value |
| Linearity Range | 0.005 - 20 µg/mL[11][12] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL[11] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 70 - 120% |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Stable under various storage conditions (e.g., freeze-thaw, short-term, long-term) |
Clinical Applications
Therapeutic drug monitoring of fenofibric acid is particularly important in the following scenarios:
-
Patients with Renal Impairment: Fenofibric acid is primarily eliminated by the kidneys. Patients with renal dysfunction are at a higher risk of drug accumulation and adverse effects, necessitating dose adjustments based on TDM results.[5][7]
-
Assessing Patient Adherence: TDM can be used to verify patient compliance with the prescribed medication regimen.
-
Investigating Therapeutic Failure or Toxicity: In cases where a patient does not respond to treatment or experiences adverse effects, TDM can help determine if the drug concentration is within the therapeutic range.
-
Drug-Drug Interaction Studies: TDM is a valuable tool in clinical trials to assess the impact of co-administered drugs on the pharmacokinetics of fenofibric acid.
The use of Fenofibrate-d6 as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the therapeutic drug monitoring of fenofibric acid. This application is essential for optimizing patient therapy, ensuring safety, and facilitating clinical research in the field of lipid management. The detailed protocols and validation data presented here serve as a comprehensive guide for researchers and clinicians involved in the analysis of fenofibric acid.
References
- 1. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Update on fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. droracle.ai [droracle.ai]
- 6. drugs.com [drugs.com]
- 7. medcentral.com [medcentral.com]
- 8. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Effectiveness and Safety of Fenofibrate in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: Preparation of Fenofibrate-d6 Stock and Working Solutions
Introduction
Fenofibrate-d6 is the deuterium-labeled analog of Fenofibrate. It is commonly utilized as an internal standard in analytical and pharmacokinetic research, particularly in studies involving mass spectrometry and liquid chromatography for the precise quantification of Fenofibrate in biological samples[1]. The use of a stable isotope-labeled internal standard like Fenofibrate-d6 is critical for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and reliability of bioanalytical methods[1][2].
These protocols provide a detailed methodology for the preparation of Fenofibrate-d6 stock and working solutions for research applications.
Quantitative Data Summary
Quantitative data for Fenofibrate-d6 and its non-deuterated analog, Fenofibrate, are summarized below. The solubility of Fenofibrate is considered a reliable proxy for Fenofibrate-d6.
Table 1: Chemical and Physical Properties of Fenofibrate-d6
| Property | Value | Reference |
| Synonyms | 2-[4-(4-chlorobenzoyl)phenoxy]-2-(methyl-d3)-propanoic-3,3,3-d3 acid, 1-methylethyl ester | [3] |
| CAS Number | 1092484-56-4 | [3][4][5] |
| Molecular Formula | C₂₀D₆H₁₅ClO₄ | [4] |
| Molecular Weight | 366.9 g/mol | [3] |
| Purity | ≥98% Chemical Purity, ≥99% Deuterated Forms | [3][4] |
| Supplied As | Crystalline Solid / Neat | [4][6] |
| Storage | -20°C | [6] |
| Stability | ≥ 2 years at -20°C | [3][6] |
Table 2: Solubility of Fenofibrate
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [3][6] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | [3][6] |
| Ethanol | 1 mg/mL | [3][6] |
| Methanol | Soluble | [2][7] |
| Aqueous Buffers | Sparingly soluble | [6] |
Table 3: Example Solution Concentrations for Bioanalytical Assays
| Solution Type | Analyte | Concentration | Solvent | Reference |
| Stock Solution | Fenofibric Acid-d6 | 1 mg/mL | Methanol | [2] |
| Working Solution (IS) | Fenofibric Acid-d6 | 1 µg/mL (1000 ng/mL) | Methanol | [2] |
| Calibration Standards | Fenofibric Acid | 50 - 6000 ng/mL | Methanol | [2] |
Experimental Workflow
The general workflow for preparing stock and working solutions from a solid standard is outlined below.
Caption: Workflow for preparing Fenofibrate-d6 stock and working solutions.
Experimental Protocols
Materials and Equipment
-
Fenofibrate-d6 (crystalline solid)
-
Analytical grade solvents: Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Cryo-storage vials (amber glass or polypropylene)
Protocol 1: Preparation of Fenofibrate-d6 Primary Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL primary stock solution in methanol, a common solvent for this purpose[2][7].
-
Preparation : Allow the container of Fenofibrate-d6 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing : Accurately weigh a specific amount (e.g., 1 mg) of Fenofibrate-d6 solid using an analytical balance.
-
Transfer : Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for 1 mg of solid to make a 1 mg/mL solution).
-
Dissolution : Add a small amount of methanol (approximately 50-70% of the final volume) to the flask. Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or an ultrasonic bath for a few minutes to ensure complete dissolution[8].
-
Volume Adjustment : Once the solid is completely dissolved, add methanol to bring the solution to the calibration mark on the volumetric flask.
-
Homogenization : Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
-
Concentration Correction : Calculate the exact concentration of the stock solution, accounting for the actual amount weighed and the purity of the Fenofibrate-d6 standard[7].
-
Storage : Transfer the stock solution into a labeled, sealed amber vial and store at -20°C for long-term stability[6]. For short-term use, refrigeration below 10°C is also cited[7].
Protocol 2: Preparation of Fenofibrate-d6 Working Internal Standard (IS) Solution (1 µg/mL)
Working solutions are prepared by diluting the primary stock solution. This example details the preparation of a 1 µg/mL (1000 ng/mL) working solution[2].
-
Stock Retrieval : Remove the primary stock solution (1 mg/mL) from storage and allow it to equilibrate to room temperature.
-
Calculation : Determine the volume of stock solution needed. To prepare 1 mL of a 1 µg/mL working solution from a 1 mg/mL stock solution, a 1:1000 dilution is required.
-
V₁ (Stock) x C₁ (Stock) = V₂ (Working) x C₂ (Working)
-
V₁ x 1000 µg/mL = 1 mL x 1 µg/mL
-
V₁ = 0.001 mL or 1 µL
-
-
Serial Dilution (Recommended) : Direct pipetting of very small volumes (e.g., 1 µL) can be inaccurate. A serial dilution is recommended.
-
Step A (Intermediate Dilution) : Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask. Dilute to the mark with methanol to create a 10 µg/mL intermediate solution.
-
Step B (Final Working Solution) : Pipette 100 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask. Dilute to the mark with methanol to achieve the final 1 µg/mL working solution.
-
-
Homogenization : After each dilution step, cap and vortex the solution to ensure it is thoroughly mixed.
-
Storage : Working solutions are typically prepared fresh as needed[7]. If storage is necessary, place the solution in a tightly sealed vial at 2-8°C for short-term use. Stability under these conditions should be validated.
Safety Precautions
-
Handle Fenofibrate-d6 and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for Fenofibrate-d6 and all solvents before use.
References
- 1. veeprho.com [veeprho.com]
- 2. akademiamedycyny.pl [akademiamedycyny.pl]
- 3. caymanchem.com [caymanchem.com]
- 4. Fenofibrate-d6 (dimethyl-d6) | LGC Standards [lgcstandards.com]
- 5. Fenofibrate-d6 | CAS 1092484-56-4 | LGC Standards [lgcstandards.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. uspnf.com [uspnf.com]
Solid-Phase Extraction Protocol for Fenofibric Acid-d6 in Human Plasma
This application note provides a detailed protocol for the extraction of fenofibric acid-d6, the deuterated internal standard for fenofibric acid, from human plasma samples using solid-phase extraction (SPE). Fenofibrate is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in the body.[1][2] Therefore, pharmacokinetic studies typically involve the quantification of fenofibric acid in biological matrices.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for sample preparation prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices such as plasma.[3] This method offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[3] The protocol described herein utilizes a reversed-phase SPE mechanism on an octadecyl silica (C18) sorbent to isolate fenofibric acid-d6 and its non-deuterated counterpart from plasma proteins and other endogenous interferences. An alternative anion-exchange SPE method has also been successfully employed for the analysis of fenofibric acid.[4]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described SPE protocol coupled with a suitable analytical method.
| Parameter | Value | Reference |
| Analyte | Fenofibric Acid | [1][5] |
| Internal Standard | Sulindac (in cited study) | [1] |
| Biological Matrix | Human Plasma | [1][5] |
| SPE Sorbent | Octadecyl Silica (C18) | [1][5] |
| Absolute Recovery | ~100% | [1][5] |
| Linearity Range | 0.25 to 20 µg/mL | [1][5] |
| Repeatability (RSD) | 1.7% | [1][5] |
| Intermediate Precision (RSD) | 3.9% | [1][5] |
Experimental Protocol
This section details the step-by-step methodology for the solid-phase extraction of fenofibric acid-d6 from human plasma.
Materials and Reagents:
-
Human plasma samples
-
Fenofibrate-d6 (as the source of fenofibric acid-d6)
-
Methanol (HPLC grade)
-
pH 7.4 Phosphate Buffer
-
0.04 M Phosphoric Acid
-
Octadecyl silica (C18) SPE cartridges
-
SPE vacuum manifold or automated SPE system
Protocol Steps:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Post-Elution Processing:
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Fenofibric Acid-d6.
References
- 1. Determination of fenofibric acid in human plasma using automated solid-phase extraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate modified-release pellets with lag phase and high oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of fenofibric acid concentrations by HPLC after anion exchange solid-phase extraction from human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Fenofibric Acid Using UPLC-MS/MS with Fenofibrate-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of fenofibric acid in biological matrices, such as human or rat plasma. Fenofibrate is a commonly prescribed lipid-regulating agent that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] This method employs Fenofibrate-d6 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for rapid analysis, and specific mass spectrometric parameters for selective detection. This method is suitable for pharmacokinetic studies, bioequivalence trials, and other research applications requiring reliable quantification of fenofibric acid.
Introduction
Fenofibrate is a prodrug that belongs to the fibrate class of lipid-lowering agents.[1] Following oral administration, it is rapidly converted to its active metabolite, fenofibric acid, which is responsible for the therapeutic effects of the drug.[1] Accurate and precise measurement of fenofibric acid concentrations in biological fluids is crucial for pharmacokinetic and bioavailability studies. UPLC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. This application note presents a validated UPLC-MS/MS method for the determination of fenofibric acid, utilizing Fenofibrate-d6 as an internal standard to correct for matrix effects and variability in sample processing and instrument response.
Experimental
Materials and Reagents
-
Fenofibric Acid (purity ≥99%)
-
Fenofibrate-d6 (purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human or Rat Plasma (blank)
Standard and Quality Control Sample Preparation
Stock solutions of fenofibric acid and Fenofibrate-d6 are prepared in methanol.[2] Working standard solutions are then prepared by serial dilution of the stock solution with methanol to create calibration standards.[2] Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.[2]
Sample Preparation Protocol
A simple protein precipitation method is employed for the extraction of fenofibric acid and the internal standard from plasma samples.[2]
-
To 50 µL of plasma sample, add 50 µL of the Fenofibrate-d6 internal standard working solution.[2]
-
Vortex the sample for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[2] |
| Gradient | Isocratic or Gradient (as needed for separation) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 2 minutes |
MS/MS Conditions
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4][5] or Positive[2] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Fenofibric Acid | 317.1[3] | 230.9[3] | Negative |
| Fenofibrate-d6 | 322.9[3] | 230.8[3] | Negative |
Results and Discussion
This UPLC-MS/MS method demonstrates excellent sensitivity, selectivity, and a short run time, making it suitable for high-throughput analysis. The use of Fenofibrate-d6 as an internal standard effectively compensates for any variations during sample preparation and analysis, ensuring high accuracy and precision of the results. The protein precipitation method provides a clean extract with minimal matrix effects. The chromatographic conditions are optimized to provide a sharp peak for fenofibric acid with a short retention time, typically under 2 minutes.
Workflow Diagram
References
- 1. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akademiamedycyny.pl [akademiamedycyny.pl]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Application Notes and Protocols for the Use of Fenofibrate-d6 in Bioequivalence Studies of Generic Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of generic fenofibrate formulations, utilizing fenofibrate-d6 as a stable isotope-labeled internal standard (IS). The focus is on the bioanalytical method development and validation using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of fenofibric acid, the active metabolite of fenofibrate, in human plasma.
Introduction
Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2][3] Therefore, bioequivalence studies for generic fenofibrate products focus on demonstrating equivalent bioavailability of fenofibric acid compared to the reference listed drug.[4][5][6][7] The use of a stable isotope-labeled internal standard, such as fenofibrate-d6, is crucial for accurate and precise quantification of fenofibric acid in biological matrices by correcting for variability during sample preparation and analysis.[8][9]
Rationale for Using Fenofibrate-d6
Fenofibrate-d6 is the ideal internal standard for the quantification of fenofibric acid in bioequivalence studies due to the following reasons:
-
Similar Physicochemical Properties: It shares almost identical chemical and physical characteristics with the analyte, fenofibric acid, ensuring similar behavior during extraction and chromatographic separation.
-
Co-elution: It co-elutes with fenofibric acid, providing the most accurate correction for matrix effects and instrument variability.
-
Mass Spectrometric Distinction: It is easily differentiated from the unlabeled fenofibric acid by its higher mass-to-charge ratio (m/z) in the mass spectrometer, allowing for simultaneous detection and quantification without interference.[9][10][11][12]
Experimental Protocols
Bioanalytical Method: Quantification of Fenofibric Acid in Human Plasma by LC-MS/MS
This protocol outlines a typical validated LC-MS/MS method for the determination of fenofibric acid in human plasma, a critical component of any fenofibrate bioequivalence study.
1. Materials and Reagents:
-
Fenofibric acid reference standard
-
Fenofibrate-d6 internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free, sourced from a certified blood bank)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions:
-
Fenofibric Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibric acid in methanol.
-
Fenofibrate-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve fenofibrate-d6 in methanol.[8]
-
Working Solutions: Serially dilute the stock solutions with a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare calibration standards and quality control (QC) samples at various concentrations.
4. Sample Preparation: A common and efficient method for extracting fenofibric acid from plasma is protein precipitation.[8]
-
To 50 µL of plasma, add 50 µL of the fenofibrate-d6 internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex again for 1 minute.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.[9][10][13][14]
5. LC-MS/MS Conditions: The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of fenofibric acid and fenofibrate-d6.
Table 1: Chromatographic Conditions
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm)[8][15] |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[8] |
| Gradient | A time-programmed gradient to ensure separation from endogenous plasma components. |
| Flow Rate | 0.3 - 0.5 mL/min[8] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Run Time | 2 - 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[9][10][11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Fenofibric Acid) | m/z 317.1 → 230.9[9][10][11] |
| MRM Transition (Fenofibrate-d6) | m/z 322.9 → 230.8 or 325.10 → 233.10[9][10][11][12] |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C[16] |
| Collision Gas | Argon |
6. Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.
Bioequivalence Study Protocol
A typical bioequivalence study for a generic fenofibrate formulation involves the following steps, in accordance with regulatory guidelines.[4][5][6][7]
1. Study Design:
-
A randomized, two-way crossover design is commonly used.[4][5][6][7][17][18]
-
Studies are typically conducted under both fasting and fed conditions.[4][5][6][7][19][20]
-
A sufficient washout period (e.g., one week) should be implemented between the two treatment periods.[13]
2. Study Population:
-
Healthy male and non-pregnant female volunteers are recruited.[5][6][7]
-
The number of subjects should be sufficient to provide adequate statistical power.
3. Dosing and Blood Sampling:
-
A single oral dose of the test and reference fenofibrate formulations is administered.[13][17]
-
Serial blood samples are collected at predefined time points (e.g., predose, and at various intervals up to 72 or 96 hours post-dose) to capture the complete pharmacokinetic profile of fenofibric acid.[13][18][19]
4. Pharmacokinetic Analysis:
-
Plasma concentrations of fenofibric acid are determined using the validated LC-MS/MS method.
-
The following pharmacokinetic parameters are calculated for both the test and reference products:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach maximum plasma concentration.
-
5. Statistical Analysis:
-
The 90% confidence intervals (CIs) for the geometric mean ratios (test/reference) of Cmax, AUC0-t, and AUC0-∞ are calculated.[3][18][19][21]
-
For bioequivalence to be concluded, the 90% CIs for these parameters must fall within the acceptance range of 80% to 125%.[3][18][21]
Data Presentation
The following tables provide a summary of pharmacokinetic data from representative bioequivalence studies of fenofibrate formulations.
Table 3: Pharmacokinetic Parameters of Fenofibric Acid from a Bioequivalence Study (Fasting Conditions)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 5520 ± 1510 | 5350 ± 1480 | 85.0% - 112.1%[22] |
| AUC0-t (ng·h/mL) | 135100 ± 35400 | 124900 ± 32100 | 89.1% - 117.5%[22] |
| AUC0-∞ (ng·h/mL) | 156400 ± 41200 | 139600 ± 38700 | 90.3% - 119.4%[22] |
| Tmax (h) | 3.39 ± 1.12 | 3.00 ± 1.05 | N/A |
Table 4: Pharmacokinetic Parameters of Fenofibric Acid from a Bioequivalence Study (Fed Conditions)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 8500 ± 2100 | 8300 ± 2000 | 92.0% - 106.0%[19] |
| AUC0-t (ng·h/mL) | 185000 ± 45000 | 180000 ± 43000 | 95.0% - 101.0%[19] |
| AUC0-∞ (ng·h/mL) | 195000 ± 48000 | 190000 ± 46000 | 95.0% - 101.0%[19] |
| Tmax (h) | 4.5 ± 1.5 | 4.2 ± 1.3 | N/A |
Visualizations
The following diagrams illustrate key workflows in a typical fenofibrate bioequivalence study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. drugs.com [drugs.com]
- 3. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparative pharmacokinetics and bioequivalence of 145-mg fenofibrate formulations in healthy Korean participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Randomised crossover studies of the bioequivalence of two fenofibrate formulations after administration of a single oral dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of pharmacokinetics of two fenofibrate tablet formulations in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. khu.elsevierpure.com [khu.elsevierpure.com]
- 20. Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fenofibrate-d6 Signal Intensity in Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Fenofibrate-d6 signal intensity in mass spectrometry assays.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my Fenofibrate-d6 signal weak or inconsistent?
A weak or inconsistent signal from your internal standard (IS), Fenofibrate-d6, can compromise the accuracy and precision of your assay. The issue can generally be traced to one of three areas: mass spectrometer settings, sample preparation, or chromatographic conditions.
Common Causes:
-
Suboptimal Ionization: Fenofibrate and its active metabolite, fenofibric acid, have different chemical properties and ionize optimally under different conditions. Using the wrong polarity (positive/negative) or inefficient ESI source parameters is a primary cause of low signal.
-
Matrix Effects: Endogenous components from the biological matrix (e.g., plasma, urine) can co-elute with Fenofibrate-d6 and suppress its ionization, leading to a diminished signal.
-
Inefficient Sample Preparation: Poor recovery of the internal standard during extraction or protein precipitation will naturally lead to a lower signal.
-
Incorrect MS/MS Transitions: Using non-optimal precursor or product ions for Multiple Reaction Monitoring (MRM) will result in a less sensitive assay.
-
Analyte Stability: Fenofibrate is a prodrug that rapidly hydrolyzes to its active metabolite, fenofibric acid. Most bioanalytical methods, therefore, measure fenofibric acid using fenofibric acid-d6 as the internal standard.[1] If you are analyzing biological samples, ensure you are targeting the correct analyte.
FAQ 2: Which ionization mode is best for Fenofibrate-d6 and its analyte?
The optimal ionization mode depends on the target analyte you are quantifying with Fenofibrate-d6.
-
For Fenofibrate: As an ester, Fenofibrate tends to produce a better signal in positive electrospray ionization (ESI+) mode .[2][3]
-
For Fenofibric Acid: As the active metabolite, fenofibric acid contains a carboxylic acid group, which is readily deprotonated. Therefore, it is most sensitively detected in negative electrospray ionization (ESI-) mode .[1][4]
Since Fenofibrate-d6 is often used as an internal standard for fenofibric acid analysis, operating in negative ion mode is common for bioanalytical assays.
FAQ 3: How can I optimize my sample preparation to improve signal?
A simple and effective protein precipitation method is often sufficient for plasma samples and can yield high recovery.[1][2]
Key Optimization Steps:
-
Choice of Solvent: Acetonitrile is a common and effective solvent for precipitating plasma proteins.[1]
-
Solvent-to-Sample Ratio: A ratio of 3:1 or 4:1 (acetonitrile:plasma) is typically effective.
-
Vortexing and Centrifugation: Ensure thorough mixing to break up protein-analyte complexes and adequate centrifugation speed and time to obtain a clear supernatant.
-
Temperature Control: When analyzing fenofibric acid, processing samples in an ice bath can minimize the potential back-conversion of its acyl glucuronide metabolite, which could interfere with quantification.[4]
FAQ 4: What are the optimal LC-MS/MS parameters for analysis?
Optimizing both liquid chromatography and mass spectrometry parameters is critical for achieving maximum signal intensity and selectivity.
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is widely used for separation.[1][2][5]
-
Mobile Phase: A common mobile phase consists of acetonitrile or methanol and water, often with an acidic modifier like 0.1% formic acid to improve peak shape.[1][6]
Mass Spectrometry (MS/MS):
-
Mode: Use Multiple Reaction Monitoring (MRM) for the best sensitivity and selectivity.[2]
-
Transitions: The precursor and product ions must be optimized by infusing a standard solution of Fenofibrate-d6. Published transitions can be used as a starting point.
FAQ 5: Could my deuterated internal standard be the source of the problem?
While stable isotope-labeled (SIL) internal standards like Fenofibrate-d6 are considered the gold standard, they are not immune to issues.
-
Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte.[7] If this shift is significant, it may lead to differential matrix effects, where the analyte and the internal standard are not suppressed or enhanced to the same degree, affecting accuracy.
-
Purity of the Standard: Ensure the Fenofibrate-d6 standard is not contaminated with its unlabeled counterpart, which would artificially inflate the analyte response.
-
Analyte-IS Mismatch: If you are quantifying fenofibric acid, the most appropriate internal standard is fenofibric acid-d6, not Fenofibrate-d6. The different chemical structures can lead to variations in extraction recovery and ionization efficiency, compromising quantification.
Troubleshooting Guides and Experimental Data
Troubleshooting Workflow for Low Signal Intensity
This workflow provides a logical sequence of steps to diagnose and resolve low signal issues with Fenofibrate-d6.
Caption: Troubleshooting workflow for low Fenofibrate-d6 signal.
Data Summary Tables
Table 1: Example Mass Spectrometry Parameters This table provides starting parameters for method development. Optimal values may vary by instrument.
| Analyte / IS | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Fenofibrate | ESI Positive | 361.1 | 121.1 | [2] |
| Fenofibric Acid | ESI Negative | 317.1 | 230.9 | [4] |
| Fenofibric Acid-d6 | ESI Negative | 322.9 | 230.8 | [4] |
Table 2: Example Liquid Chromatography Parameters
| Parameter | Condition | Reference |
| Column | Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm) | [1] |
| Mobile Phase A | Water with 0.1% Formic Acid | [1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [1] |
| Flow Rate | 0.3 mL/min | [1] |
| Gradient | Isocratic or gradient elution depending on matrix complexity | [1][2] |
| Injection Volume | 5-10 µL | [8] |
| Run Time | 2-4 minutes | [2][8] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation via Protein Precipitation
This protocol is adapted from validated methods for the analysis of fenofibric acid in plasma.[1]
-
Thaw Samples: Thaw plasma samples and quality controls on ice.
-
Aliquot: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add 50 µL of the Fenofibric Acid-d6 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex: Briefly vortex the samples to mix.
-
Precipitate: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject the sample onto the LC-MS/MS system.
Visualization of Key Concepts
Fenofibrate Metabolic Pathway
Understanding the rapid conversion of fenofibrate is crucial for developing a robust bioanalytical method. The primary step is hydrolysis to the active form, fenofibric acid.
Caption: Simplified metabolic pathway of Fenofibrate to Fenofibric Acid.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Fenofibrate-d6 in Blood Samples
Welcome to the technical support center for the bioanalysis of Fenofibrate-d6 in blood samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Fenofibrate-d6?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the sample matrix (e.g., plasma, serum).[1] In the analysis of Fenofibrate-d6, which is the deuterated internal standard for fenofibric acid (the active metabolite of fenofibrate), matrix effects can lead to ion suppression or enhancement.[2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method. Phospholipids are often a major contributor to matrix effects in plasma samples.[3]
Q2: Why is a deuterated internal standard like Fenofibrate-d6 used?
A2: A stable isotope-labeled (SIL) internal standard, such as Fenofibric Acid-d6, is considered the gold standard for quantitative LC-MS/MS analysis.[4][5] Because it has nearly identical physicochemical properties to the analyte (fenofibric acid), it co-elutes chromatographically and experiences similar matrix effects. This co-behavior allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.[6]
Q3: What are the common sample preparation techniques to mitigate matrix effects for Fenofibrate-d6 analysis?
A3: The most effective way to combat matrix effects is through efficient sample preparation.[3][5] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not remove all interfering phospholipids, potentially leading to significant ion suppression.[3] Using acetonitrile for precipitation is often preferred over methanol as it results in a lower phospholipid content in the final extract.[3]
-
Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[2][3] The choice of solvent and pH adjustment are critical for optimal recovery.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing a solid sorbent to selectively isolate the analyte from the matrix. This method is highly effective at removing salts and phospholipids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of Fenofibrate-d6 in blood samples.
Issue 1: Poor Peak Shape and High Baseline Noise
-
Possible Cause: Contamination of the LC system or column, or improper mobile phase composition.[7]
-
Troubleshooting Steps:
-
System Flush: Flush the LC system with a strong solvent mixture (e.g., isopropanol:water) to remove contaminants.
-
Column Cleaning/Replacement: Wash the column according to the manufacturer's instructions or replace it if it's old or heavily contaminated.
-
Mobile Phase Check: Ensure the mobile phase is properly prepared, filtered, and degassed. Using high-purity solvents and additives is crucial.[7]
-
Issue 2: Significant Ion Suppression
-
Possible Cause: Co-elution of matrix components, particularly phospholipids, with Fenofibrate-d6 and the analyte.[3][8]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: If using PPT, consider switching to LLE or SPE for a cleaner sample.[2]
-
Chromatographic Separation: Modify the chromatographic gradient to better separate the analyte and internal standard from the matrix interferences.[5][8]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may compromise the limit of quantification.[5]
-
The following diagram illustrates a decision-making workflow for troubleshooting ion suppression:
Issue 3: Inconsistent Recovery
-
Possible Cause: Variability in the sample preparation process or pH-dependent extraction efficiency.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent vortexing times, solvent volumes, and evaporation steps.
-
pH Control: For LLE, carefully control the pH of the aqueous phase to ensure consistent ionization state and partitioning of fenofibric acid.[3]
-
Internal Standard Addition: Add the Fenofibrate-d6 internal standard early in the sample preparation process to account for variability in extraction steps.
-
Experimental Protocols
Below are detailed methodologies for assessing and mitigating matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol allows for the quantification of the matrix effect.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the analyte (fenofibric acid) and internal standard (Fenofibrate-d6) in the mobile phase at a known concentration.
-
Set B (Post-Extraction Spike): Extract blank plasma and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into blank plasma before extraction.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
The following diagram outlines the experimental workflow for this protocol:
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a common and straightforward sample preparation method.[4]
-
Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add 50 µL of Fenofibrate-d6 working solution.
-
Vortex: Briefly vortex the sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile.
-
Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Quantitative Data Summary
The following table summarizes typical acceptance criteria for method validation parameters related to matrix effects, based on regulatory guidelines.
| Parameter | Acceptance Criteria |
| Matrix Effect | The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be ≤15% for at least 6 different lots of matrix. |
| Recovery | Should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable. |
| Precision and Accuracy | Within-run and between-run precision (CV%) should not exceed 15% (20% at the Lower Limit of Quantification, LLOQ). Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration. |
Data compiled from general bioanalytical method validation guidelines.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. akademiamedycyny.pl [akademiamedycyny.pl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. reddit.com [reddit.com]
- 7. zefsci.com [zefsci.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Optimizing ESI Source Parameters for Fenofibrate-d6 Detection
Welcome to the technical support center for optimizing Electrospray Ionization (ESI) source parameters for the detection of Fenofibrate-d6. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical ESI source parameters for the analysis of fenofibric acid (the active metabolite of fenofibrate) and its deuterated internal standard, Fenofibrate-d6?
A1: Successful detection of fenofibric acid and its internal standards has been achieved using a range of ESI parameters. The optimal settings can vary depending on the specific mass spectrometer and liquid chromatography setup. However, published methods provide a good starting point. Key parameters from validated methods are summarized below.
Q2: Which ionization mode, positive or negative, is recommended for Fenofibrate-d6 analysis?
A2: Both positive and negative ionization modes have been used for the analysis of fenofibrate and its metabolites.[1] However, for fenofibric acid, the active metabolite, negative ion mode has been reported to provide higher signal intensity and lower noise.[2] One study noted that in negative ESI, the precursor ion of fenofibric acid is [M-H]⁻ at m/z 317.2.[2]
Q3: What are the expected precursor and product ions for Fenofibric Acid-d6 in MS/MS analysis?
A3: For the non-deuterated fenofibric acid in negative mode, the mass transition is typically m/z 317.2 → 230.7.[2] For Fenofibric Acid-d6, a specific transition of m/z 324.93 → 110.82 has been reported.[3]
Q4: Can in-source fragmentation be an issue, and how can it be controlled?
A4: In-source fragmentation can occur and may interfere with analysis.[4] The cone voltage (or fragmentor voltage) is a key parameter to control this. Typical cone voltages for fenofibric acid analysis are in the range of 20-30 V.[3][4] Optimizing this voltage can maximize the abundance of the desired precursor ion while minimizing fragmentation in the source.[5]
Troubleshooting Guide
Problem: Low or no signal for Fenofibrate-d6.
| Possible Cause | Suggested Solution |
| Incorrect Ionization Mode | Verify that the mass spectrometer is set to the appropriate ionization mode. While both have been used, negative ion mode is often preferred for fenofibric acid.[2] |
| Suboptimal ESI Source Parameters | Systematically optimize key parameters. Start with published values and adjust one at a time.[6] Key parameters to focus on include capillary/sprayer voltage, cone/fragmentor voltage, gas temperatures, and gas flow rates. |
| Mobile Phase Composition | Ensure the mobile phase is suitable for ESI. Reversed-phase solvents like acetonitrile and methanol with additives like formic acid are commonly used to facilitate ionization.[2][3] |
| Sample Preparation Issues | Verify the concentration and integrity of your Fenofibrate-d6 standard. Ensure proper dissolution and dilution.[3] |
Problem: High background noise or interfering peaks.
| Possible Cause | Suggested Solution |
| Matrix Effects | If analyzing samples in a complex matrix like plasma, matrix effects can suppress the signal or introduce noise. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction) to remove interferences.[3][7] |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system to remove any contaminants. |
| In-source Oxidation | In some cases, in-source oxidation of the analyte can occur.[8] While not specifically reported for Fenofibrate-d6, if suspected, ensure high-purity nitrogen is used as the nebulizing and drying gas.[8] |
Experimental Protocols
Below are summarized experimental conditions from published methods for the analysis of fenofibric acid, which can be adapted for Fenofibrate-d6.
Table 1: UPLC-MS/MS Parameters for Fenofibric Acid Analysis
| Parameter | Method 1[3] | Method 2[2] | Method 3[4] |
| LC Column | Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm) | Not specified | ACQUITY 1.7 µm BEH C18 (50 mm x 2.1 mm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Acetonitrile and 0.1% Formic Acid (58:42, v/v) | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min | 0.4 mL/min | 0.5 mL/min |
| Ionization Mode | Not specified, but provides MRM for FFA-d6 | ESI Negative | ESI Positive and Negative |
| Capillary Voltage | Not specified | 4500 V | 3000 V |
| Cone Voltage | 20 V | Not specified | 30 V |
| Source Temperature | Not specified | 450 °C | 120 °C |
| Desolvation Temp. | Not specified | Not specified | 350 °C |
| Nebulizer Gas | Not specified | 50 psi | Not specified |
| Desolvation Gas Flow | Not specified | Not specified | 650 L/h |
| Cone Gas Flow | Not specified | Not specified | 50 L/h |
| MRM Transition (FFA) | 318.95 → 138.88 / 120.85 | 317.2 → 230.7 | Not specified |
| MRM Transition (FFA-d6) | 324.93 → 110.82 | Not specified | Not specified |
Visualizations
Experimental Workflow for Method Development
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fenofibrate-d6 stability issues in processed samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with fenofibrate-d6 in processed samples.
Troubleshooting Guide
This guide addresses common problems observed during the bioanalysis of fenofibrate and its internal standard, fenofibrate-d6.
Issue 1: Low or No Fenofibrate-d6 Signal Detected
-
Potential Cause: Hydrolysis of the fenofibrate-d6 ester to its active metabolite, fenofibric acid-d6. Fenofibrate is a prodrug and is known to be unstable, rapidly converting to fenofibric acid in biological matrices.[1][2][3][4][5][6][7][8][9][10]
-
Troubleshooting Steps:
-
Minimize Sample Processing Time: Process samples as quickly as possible to reduce the exposure time to conditions that promote hydrolysis.
-
Maintain Cold Temperatures: Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the extraction process.
-
Control pH: Ensure that the pH of all solutions used during sample preparation is maintained in a range that minimizes hydrolysis. Acidic conditions (e.g., using 0.1% formic or acetic acid) are generally preferred for the stability of the ester.
-
Analyze for Fenofibric Acid-d6: If the fenofibrate-d6 signal is low, check for a corresponding increase in the fenofibric acid-d6 signal. This can confirm that hydrolysis is the root cause.
-
Issue 2: High Variability in Fenofibrate-d6 Signal Across a Batch
-
Potential Cause 1: Inconsistent sample processing times or temperature exposure among samples.
-
Troubleshooting Steps:
-
Standardize Workflow: Ensure that all samples, calibrators, and quality controls are processed with consistent timing and temperature conditions.
-
Process in Smaller Batches: If processing a large number of samples, consider breaking them down into smaller, more manageable batches to ensure uniformity.
-
-
Potential Cause 2: Differential matrix effects between samples. While stable isotope-labeled internal standards are designed to compensate for matrix effects, severe or highly variable matrix components can still impact ionization.[11][12][13]
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Conduct experiments to assess matrix effects by comparing the response of fenofibrate-d6 in extracted blank matrix from different sources to its response in a clean solution.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate fenofibrate-d6 from co-eluting matrix components that may be causing ion suppression or enhancement.
-
Issue 3: Appearance of Unexpected Peaks or Shoulders on the Fenofibrate-d6 Peak
-
Potential Cause: Isotopic exchange of deuterium atoms. While less common for aryl-d6 labels, it can occur under certain pH and temperature conditions.[14][15]
-
Troubleshooting Steps:
-
Review Sample Preparation and Mobile Phase Conditions: Avoid strongly acidic or basic conditions and high temperatures that could facilitate deuterium exchange.
-
Mass Spectrometry Check: Examine the mass spectra of the unexpected peaks to see if they correspond to the loss of one or more deuterium atoms.
-
Use a Different Labeled Standard: If isotopic exchange is confirmed and cannot be mitigated, consider using a different isotopically labeled internal standard, such as ¹³C-labeled fenofibrate.
-
Frequently Asked Questions (FAQs)
Q1: Why is my fenofibrate-d6 signal decreasing over time in the autosampler?
A1: The decrease in the fenofibrate-d6 signal in the autosampler is likely due to the hydrolysis of the ester bond, converting it to fenofibric acid-d6. The rate of this hydrolysis can be influenced by the temperature of the autosampler and the pH of the reconstitution solvent. To mitigate this, it is recommended to maintain the autosampler at a low temperature (e.g., 4°C) and use a slightly acidic reconstitution solvent.
Q2: I am quantifying fenofibric acid using fenofibrate-d6 as the internal standard. Is this appropriate?
A2: While it might seem feasible since fenofibrate-d6 is the prodrug, it is not the ideal internal standard for quantifying fenofibric acid. The stability of fenofibrate-d6 is different from that of fenofibric acid. The ideal internal standard is a stable isotope-labeled version of the analyte itself, in this case, fenofibric acid-d6. Using fenofibrate-d6 can introduce variability due to its potential for hydrolysis during sample processing.
Q3: What are the optimal storage conditions for processed samples containing fenofibrate-d6?
A3: Processed samples should be stored at low temperatures to minimize hydrolysis. For short-term storage (e.g., in an autosampler), 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable. It's also crucial to minimize freeze-thaw cycles, as these can impact the stability of the analyte.[16]
Q4: Can I use the same extraction method for both fenofibrate-d6 and fenofibric acid?
A4: Yes, generally, the same extraction methods, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be used for both compounds as their core structures are similar. However, the efficiency of the extraction may differ slightly due to the difference in polarity between the ester (fenofibrate-d6) and the carboxylic acid (fenofibric acid). The chosen method should be validated for both analytes if both are of interest.
Q5: What are some key indicators of fenofibrate-d6 instability in my analytical run?
A5: Key indicators include:
-
A decreasing trend in the fenofibrate-d6 peak area over the course of the analytical run.
-
A corresponding increasing trend in the peak area of fenofibric acid-d6.
-
Poor precision (%CV) of the internal standard response across the batch.
-
Inaccurate back-calculation of quality control samples.
Quantitative Data Summary
The following table summarizes stability data for fenofibrate and its active metabolite, fenofibric acid, under various conditions. While specific quantitative data for fenofibrate-d6 is limited in the public domain, the data for the unlabeled compound provides a strong indication of its expected stability profile.
| Condition | Analyte | Matrix/Solvent | Duration | Temperature | Stability (% Recovery/Change) | Reference |
| Freeze-Thaw | Fenofibrate | Human Plasma | 3 cycles | -27°C to Room Temp | Stable | [16] |
| Bench Top | Fenofibrate | Human Plasma | 24 hours | Room Temperature | Stable (102.6% - 112.29% of nominal) | [16] |
| Autosampler | Fenofibrate | Processed Plasma | 24 hours | Not specified | Stable | [16] |
| Long-Term | Fenofibrate/Fenofibric Acid | Rat Plasma | 30 days | -80°C | Stable (within ±15% deviation) | [7] |
| Stock Solution | Fenofibrate | Methanol | Not specified | ≤ -10°C | Stable | [16] |
| Basic Hydrolysis | Fenofibrate | 0.2N NaOH | 12 hours | Not specified | Unstable | [4] |
| Acidic Hydrolysis | Fenofibrate | 0.1N HCl | 12 hours | Not specified | More stable than in basic conditions | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Fenofibric Acid from Human Plasma
This protocol is adapted from a validated method for the analysis of fenofibric acid, the primary metabolite of fenofibrate.[1][17]
-
Sample Pre-treatment:
-
To 0.8 mL of human plasma, add the internal standard solution (fenofibric acid-d6).
-
Dilute the sample with an appropriate buffer (e.g., pH 7.4 phosphate buffer).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of pH 7.4 phosphate buffer.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of pH 7.4 phosphate buffer to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol followed by 1 mL of 0.04 M phosphoric acid.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Parameters for Fenofibric Acid and Fenofibric Acid-d6
The following are typical LC-MS/MS parameters for the analysis of fenofibric acid and its deuterated internal standard.[18]
-
LC Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: Isocratic elution with 0.2% formic acid in water and acetonitrile (35:65, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Fenofibric acid: m/z 317.1 → 230.9
-
Fenofibric acid-d6: m/z 322.9 → 230.8
-
Visualizations
Caption: Hydrolysis of Fenofibrate-d6 to Fenofibric Acid-d6.
Caption: Troubleshooting workflow for Fenofibrate-d6 instability.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. Determination of Fenofibrate and the Degradation Product Using Simultaneous UV-Derivative Spectrometric Method and HPLC [scirp.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable amorphous solid dispersions of fenofibrate using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Systematic internal standard variability and issue resolution: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biomed.uninet.edu [biomed.uninet.edu]
- 17. researchgate.net [researchgate.net]
- 18. akademiamedycyny.pl [akademiamedycyny.pl]
Technical Support Center: Minimizing Ion Suppression of Fenofibrate-d6 in Complex Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression of Fenofibrate-d6 in complex biological matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Fenofibrate-d6?
A: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the analyte of interest, in this case, Fenofibrate-d6 and the target analyte, fenofibric acid.[1][2][3][4] This interference leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][5][6] Since Fenofibrate-d6 is used as an internal standard to normalize the quantification of fenofibric acid, any uncompensated ion suppression can lead to erroneous concentration measurements.[7]
Q2: How can I detect and quantify ion suppression for my Fenofibrate-d6 signal?
A: A common method to assess ion suppression is the post-extraction spike method.[5][8] This involves comparing the peak area of Fenofibrate-d6 in a neat solution (pure solvent) to the peak area of Fenofibrate-d6 spiked into an extracted blank matrix sample at the same concentration.[5][8] A lower peak area in the matrix sample indicates the presence of ion suppression. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Another qualitative technique is the post-column infusion experiment, where a constant flow of Fenofibrate-d6 solution is introduced into the mass spectrometer after the analytical column.[9] Injection of an extracted blank matrix will show a dip in the baseline signal at the retention times of interfering compounds, visually indicating regions of ion suppression.[9]
Q3: Is Fenofibrate-d6 a suitable internal standard for fenofibric acid analysis?
A: Yes, stable isotope-labeled internal standards like Fenofibrate-d6 are considered the gold standard for correcting matrix effects.[2][7] Because Fenofibrate-d6 is structurally and chemically very similar to fenofibric acid, it will ideally have a very similar chromatographic retention time and experience the same degree of ion suppression.[7] This allows for accurate normalization of the analyte signal, thereby compensating for variations in sample preparation and matrix effects.[5][7]
Q4: Which ionization technique is less prone to ion suppression for fenofibric acid analysis, ESI or APCI?
A: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to ion suppression than Electrospray Ionization (ESI).[1][6] This is because the ionization mechanisms are different; ESI occurs in the liquid phase and is more sensitive to changes in droplet properties caused by matrix components, while APCI involves gas-phase ionization.[8] However, the choice of ionization source also depends on the analyte's properties. Fenofibric acid has been successfully analyzed using ESI in negative ion mode.[10][11] If significant ion suppression is encountered with ESI, testing APCI could be a viable strategy.[6]
Troubleshooting Guides
Issue 1: Low or Inconsistent Peak Area for Fenofibrate-d6
This guide helps you troubleshoot and resolve issues of low or variable signal intensity for the internal standard, Fenofibrate-d6.
Caption: Troubleshooting workflow for low Fenofibrate-d6 signal.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
This guide outlines steps to take when your QC sample results are inaccurate or imprecise, which may be linked to ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. eijppr.com [eijppr.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Fenofibrate Using Fenofibrate-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of fenofibrate's active metabolite, fenofibric acid, in plasma, utilizing the stable isotope-labeled internal standard, Fenofibrate-d6. The selection of an appropriate bioanalytical method is critical for accurate pharmacokinetic and bioequivalence studies. This document outlines and contrasts common sample preparation techniques and chromatographic conditions, supported by a summary of validation parameters from published studies, to aid researchers in selecting and developing robust and reliable analytical methods.
Key Performance Metrics: A Comparative Summary
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility. Key parameters, including linearity, accuracy, precision, and recovery, are evaluated to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following tables summarize the performance of different methods for fenofibric acid analysis.
Table 1: Comparison of Sample Preparation Methods
| Sample Preparation Method | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 93 - 101 | Simple, fast, and cost-effective. | Potential for matrix effects and lower cleanliness of the extract. |
| Liquid-Liquid Extraction (LLE) | 66.7 | Cleaner extracts compared to PPT, reducing matrix effects. | More labor-intensive and time-consuming; requires solvent evaporation and reconstitution steps. |
| Solid-Phase Extraction (SPE) | 73.8 - 75.4 | Provides the cleanest extracts, minimizing matrix effects and improving sensitivity. | More expensive and requires method development for sorbent selection and elution conditions. |
Table 2: Comparison of Chromatographic and Detection Methods
| Parameter | Method 1: UPLC-MS/MS | Method 2: HPLC-UV |
| Instrumentation | Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry | High-Performance Liquid Chromatography with Ultraviolet Detection |
| Typical Column | Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm) | ACE C18 (4.6 mm ID, 5 µm) |
| Mobile Phase | Gradient elution with acetonitrile and water with 0.1% formic acid | Isocratic elution with water:methanol:formic acid (35:65:0.1, v/v/v) |
| Run Time | ~2-4 minutes | ~5-10 minutes |
| Linearity Range (ng/mL) | 50 - 6000 | 50 - 20000 |
| Lower Limit of Quantification (LLOQ) | 3.0 ng/mL | 50 ng/mL |
| Precision (%CV) | < 12 | < 13 |
| Accuracy (%) | 97.65 - 111.63 | 91 - 112 |
Experimental Workflows and Protocols
The overall workflow for the bioanalytical method validation of fenofibrate involves several key stages, from sample preparation to data analysis.
Bioanalytical method validation workflow for fenofibrate.
Detailed Experimental Protocols
Below are representative protocols for the different stages of the bioanalytical method.
1. Sample Preparation: Protein Precipitation (PPT)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of Fenofibrate-d6 internal standard solution (in methanol).
-
Vortex mix for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 250 µL of plasma sample, add the internal standard solution.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma sample (pre-treated with the internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
4. UPLC-MS/MS Analysis
-
Chromatographic System: Waters Acquity UPLC I-class Plus.
-
Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A time-programmed gradient is used to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3 µL.
-
Mass Spectrometer: Xevo TQ-S micro tandem quadrupole.
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode can be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for fenofibric acid and Fenofibrate-d6.
Comparative Discussion
Sample Preparation:
The choice of sample preparation technique is a critical balance between cleanliness, recovery, and throughput.
-
Protein Precipitation is the simplest and fastest method, making it suitable for high-throughput environments. However, the resulting extract may contain more endogenous components, potentially leading to matrix effects that can interfere with the quantification of the analyte.
-
Liquid-Liquid Extraction offers a cleaner sample extract compared to PPT, thereby reducing the risk of matrix effects. The trade-off is a more complex and time-consuming procedure.
-
Solid-Phase Extraction provides the highest degree of sample clean-up, leading to the lowest matrix effects and potentially higher sensitivity. This method is often preferred for regulatory submissions where the highest data quality is required, despite the higher cost and method development time.
Chromatographic Separation and Detection:
-
UPLC vs. HPLC: Ultra-Performance Liquid Chromatography (UPLC) systems, utilizing sub-2 µm particle columns, offer significant advantages over traditional High-Performance Liquid Chromatography (HPLC). These include shorter run times, better resolution, and increased sensitivity, which are highly desirable for bioanalytical laboratories.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is the gold standard for bioanalytical quantification due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like Fenofibrate-d6 is crucial as it co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations in sample preparation and instrument response, leading to highly accurate and precise results.
Conclusion
The selection of a bioanalytical method for fenofibric acid should be guided by the specific requirements of the study. For high-throughput screening in early drug development, a simple and rapid protein precipitation method coupled with UPLC-MS/MS may be sufficient. For pivotal pharmacokinetic and bioequivalence studies intended for regulatory submission, a more rigorous sample preparation method like SPE is recommended to ensure the highest data quality and minimize the risk of matrix effects. The use of a deuterated internal standard such as Fenofibrate-d6 is strongly advised in all cases to ensure the accuracy and precision of the results. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their bioanalytical needs.
Choosing the Right Internal Standard for Fenofibrate Analysis: A Comparative Guide
In the quantitative analysis of the lipid-lowering agent fenofibrate and its active metabolite, fenofibric acid, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comprehensive comparison between using a stable isotope-labeled (SIL) internal standard, Fenofibrate-d6, and a structural analog for the bioanalysis of fenofibrate.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization in the mass spectrometer. This mimicry allows for the correction of variations in sample preparation and instrument response. The two primary choices for an internal standard are a SIL variant of the analyte or a structurally similar molecule (a structural analog).
The Gold Standard: Stable Isotope-Labeled Internal Standard (Fenofibrate-d6)
A stable isotope-labeled internal standard, such as Fenofibrate-d6 or its metabolite equivalent Fenofibric acid-d6, is widely considered the gold standard for quantitative mass spectrometry. By replacing some hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its physicochemical properties. This near-identical chemical nature to the analyte ensures that it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. This close correspondence allows for highly accurate and precise quantification.[1][2]
A Practical Alternative: Structural Analog Internal Standards
Structural analogs are compounds with similar chemical structures to the analyte but are not isotopically labeled. For fenofibrate analysis, compounds like fluvastatin and nevirapine have been utilized as internal standards.[3][4] While more readily available and often more cost-effective than SIL standards, structural analogs may not perfectly replicate the analyte's behavior. Differences in extraction recovery, chromatographic retention time, and ionization response can lead to less accurate and precise results compared to a SIL IS.[1][5]
Performance Data: A Head-to-Head Comparison
The following table summarizes the performance characteristics of bioanalytical methods using either Fenofibric acid-d6 or a structural analog as the internal standard for the quantification of fenofibric acid or fenofibrate.
| Parameter | Method with Fenofibric acid-d6 IS | Method with Fluvastatin IS (Structural Analog) | Method with Nevirapine IS (Structural Analog) |
| Analyte | Fenofibric acid | Fenofibrate & Fenofibric acid | Fenofibrate |
| Method | UPLC-MS/MS | UHPLC-UV | HPLC |
| Linearity Range | 50 - 6000 ng/mL | 100 - 10,000 ng/mL | 0.3 - 20 µg/mL |
| Accuracy | 97.65 - 111.63% | Not explicitly stated | Not explicitly stated |
| Precision (CV) | < 11.91% | < 5% | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated | > 62% |
| LLOQ | 50 ng/mL | 100 ng/mL (Fenofibric acid) | 0.3 µg/mL |
Data compiled from references[3][4][6].
Experimental Protocols
Key Experiment 1: Quantification of Fenofibric Acid using Fenofibric Acid-d6 as Internal Standard
This method outlines the determination of fenofibric acid in rat plasma using a validated UPLC-MS/MS method with Fenofibric acid-d6 as the internal standard.[6]
Sample Preparation:
-
To 50 µL of rat plasma, add 50 µL of fenofibric acid working solution and 50 µL of Fenofibric acid-d6 internal standard solution.
-
Vortex the mixture.
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
Chromatographic Conditions:
-
System: Acquity UPLC
-
Column: Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to ensure separation of fenofibric acid and the internal standard.
Mass Spectrometry Parameters:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), typically in negative mode for fenofibric acid.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for fenofibric acid and fenofibric acid-d6.
Key Experiment 2: Quantification of Fenofibrate and Fenofibric Acid using Fluvastatin as Internal Standard
This method describes the simultaneous determination of fenofibrate and fenofibric acid in rat plasma using UHPLC-UV with fluvastatin as the internal standard.[3]
Sample Preparation:
-
Prepare stock solutions of fenofibrate, fenofibric acid, and fluvastatin (IS) in methanol.
-
Spike 180 µL of blank plasma with 20 µL of the working standard solutions of fenofibrate and fenofibric acid.
-
The final plasma standard concentrations ranged from 100 to 10,000 ng/mL.
Chromatographic Conditions:
-
System: UHPLC with UV detection
-
Column: Acquity® BEH C18
-
Mobile Phase: Methanol–water (65:35, v/v)
-
Flow Rate: 0.3 mL/min (isocratic)
-
Detection: UV at 284 nm
-
Run Time: 2.5 minutes
Visualizing the Decision Process
The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between analytical performance and practical considerations like cost and availability. The following diagram illustrates the logical workflow for selecting the appropriate internal standard.
Caption: Logical workflow for selecting an internal standard.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in the quantification of fenofibrate and its active metabolite, the use of a stable isotope-labeled internal standard such as Fenofibrate-d6 is strongly recommended. The near-identical physicochemical properties of a SIL IS ensure superior compensation for analytical variability, leading to more reliable pharmacokinetic and toxicokinetic data.
While a structural analog may be a viable option for less stringent research applications or when cost is a primary concern, it is imperative to conduct a thorough method validation to ensure that it meets the required performance criteria. The potential for differential matrix effects and extraction efficiencies between the analyte and a structural analog necessitates careful evaluation to avoid compromising data integrity. Ultimately, the choice of internal standard should be guided by the specific analytical requirements and the desired level of data quality.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of bioanalytical UHPLC-UV method for simultaneous analysis of unchanged fenofibrate and its metabolite fenofibric acid in rat plasma: Application to pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Journal of Recent Sciences : Bioanalytical method development and validation of fenofibrate - ISCA [isca.me]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
A Head-to-Head Battle for Purity: Protein Precipitation vs. Liquid-Liquid Extraction for Fenofibrate-d6 Recovery
For researchers and scientists engaged in drug development and bioanalysis, the choice of sample preparation technique is a critical determinant of analytical accuracy and efficiency. When analyzing Fenofibrate-d6, a deuterated internal standard for the lipid-lowering agent fenofibrate, two common methods for plasma sample clean-up are protein precipitation (PP) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these two techniques, supported by experimental data, to aid in the selection of the most appropriate method for your analytical needs.
Quantitative Comparison of Recovery and Performance
| Parameter | Protein Precipitation (Methanol) | Liquid-Liquid Extraction |
| Average Recovery | >90%[1] | 52-95.4%[1] |
| Speed | Fast[1] | Slower, more labor-intensive[2] |
| Simplicity | Simple, minimal method development[3] | More complex, requires solvent optimization[2] |
| Cost | Low[3] | Higher (solvent consumption)[4] |
| Extract Cleanliness | Prone to matrix effects[5] | Cleaner extract, less matrix effect[5] |
| Selectivity | Low | High |
| Automation Potential | High | Moderate |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both protein precipitation and liquid-liquid extraction for the recovery of Fenofibrate-d6 from a plasma sample prior to LC-MS/MS analysis.
Detailed Experimental Protocols
The following are representative protocols for the recovery of Fenofibrate-d6 from plasma, adapted from established methods for fenofibric acid and other small molecules.[6][7]
Protein Precipitation Protocol
-
Sample Preparation : Aliquot 100 µL of plasma containing Fenofibrate-d6 into a microcentrifuge tube.
-
Precipitation : Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Mixing : Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube.
-
Analysis : The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.
Liquid-Liquid Extraction Protocol
-
Sample Preparation : Aliquot 100 µL of plasma containing Fenofibrate-d6 into a glass tube.
-
pH Adjustment (Optional) : Add 100 µL of a suitable buffer to adjust the pH of the sample, which can optimize the partitioning of Fenofibrate-d6 into the organic phase.
-
Extraction : Add 600 µL of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing : Vortex the mixture for 1 minute to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation : Centrifuge the sample at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection : Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and the protein interface.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Analysis : Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Concluding Remarks
The choice between protein precipitation and liquid-liquid extraction for Fenofibrate-d6 recovery depends on the specific requirements of the assay.
-
Protein precipitation is a rapid, simple, and high-recovery method, making it well-suited for high-throughput screening and when sample volume is limited.[1][3] However, the resulting extract may contain more matrix components, potentially leading to ion suppression in LC-MS/MS analysis.
-
Liquid-liquid extraction offers a cleaner sample extract, reducing the risk of matrix effects and often leading to improved assay sensitivity and robustness.[5] This method is more selective but is also more time-consuming and requires careful optimization of solvents and pH.
For rapid analysis where high recovery is paramount and potential matrix effects can be managed, protein precipitation is an excellent choice. Conversely, for assays demanding the highest sensitivity and minimal matrix interference, the additional time and effort of liquid-liquid extraction are often justified. It is recommended to validate the chosen method to ensure it meets the specific performance criteria for the intended bioanalytical application.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of Fenofibrate-d6 as a Deuterated Internal Standard in Bioanalysis
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the precision and reliability of analytical methods are paramount. When quantifying fenofibric acid, the active metabolite of the lipid-lowering drug fenofibrate, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive justification for the use of Fenofibrate-d6, a deuterated internal standard, comparing its performance with alternative approaches and providing supporting experimental insights.
The Imperative for an Ideal Internal Standard
An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls in an analytical run.[1] Its primary role is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency, injection volume, and instrument response.[1][2] The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.[2] Stable isotopically labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative mass spectrometry for this reason.[1][3]
Fenofibrate-d6: A Superior Analytical Surrogate
Fenofibrate-d6 is a stable isotope-labeled version of fenofibric acid where six hydrogen atoms have been replaced with deuterium. This subtle modification results in a mass increase that is easily distinguishable by a mass spectrometer, yet it preserves the physicochemical properties of the parent molecule.[4] This near-identical behavior is the cornerstone of its superior performance compared to non-deuterated or structural analog internal standards.
Key Advantages of Fenofibrate-d6:
-
Co-elution with the Analyte: Fenofibrate-d6 exhibits nearly identical chromatographic retention times to fenofibric acid.[2] This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine).[5] Because both the analyte and the internal standard are affected by the matrix in the same way at the same time, the ratio of their responses remains constant, leading to more accurate and precise quantification.[5][6]
-
Similar Extraction Recovery: During sample preparation, which often involves protein precipitation or liquid-liquid extraction, Fenofibrate-d6 behaves almost identically to fenofibric acid, ensuring that any loss of analyte during this process is mirrored by a proportional loss of the internal standard.[2]
-
Comparable Ionization Efficiency: In the mass spectrometer's ion source, Fenofibrate-d6 and fenofibric acid ionize with very similar efficiency.[2] This is critical for normalizing variations in instrument response.[7]
-
Enhanced Precision and Accuracy: The use of a deuterated internal standard like Fenofibrate-d6 significantly improves the intra- and inter-day precision and accuracy of the bioanalytical method.[6][8] This leads to more reliable and reproducible data, which is essential for pharmacokinetic studies and regulatory submissions.[5]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The advantages of using a deuterated internal standard are not merely theoretical. A review of published bioanalytical methods for fenofibric acid highlights the superior performance achieved with Fenofibrate-d6 compared to methods employing structural analogs as internal standards.
| Parameter | Method using Fenofibrate-d6 (Isotope-Labeled IS) | Method using Structural Analog IS (e.g., Diclofenac, Mefenamic Acid) | Reference |
| Linearity (r²) | > 0.998 | Typically > 0.99 | [8][9] |
| Lower Limit of Quantification (LLOQ) | As low as 3.0 - 5.0 ng/mL | 50 ng/mL | [8][10] |
| Intra-day Precision (%CV) | < 12% | < 9.3% | [8][9] |
| Inter-day Precision (%CV) | < 12% | < 9.3% | [8][9] |
| Accuracy (% Bias) | 97.65% to 111.63% | Within ±9.3% | [8][9] |
| Recovery | Consistent and comparable to analyte | Can be variable and different from analyte (e.g., 66.7% for analyte vs 52.6% for IS) | [9][11] |
While methods using structural analogs can be validated to meet regulatory requirements, the data demonstrates that methods incorporating Fenofibrate-d6 often achieve lower limits of quantification and exhibit robust performance. The key advantage lies in the ability of the deuterated standard to more effectively compensate for variability, particularly the unpredictable matrix effects.[5]
Experimental Workflow and Methodologies
The following sections detail a typical experimental protocol for the quantification of fenofibric acid in plasma using Fenofibrate-d6 as an internal standard, based on established methods.[8][10]
Experimental Workflow
Caption: A typical bioanalytical workflow for fenofibric acid quantification.
Sample Preparation Protocol
-
Aliquoting: Aliquot 50 µL of rat plasma into a microcentrifuge tube.[8]
-
Internal Standard Spiking: Add 50 µL of Fenofibrate-d6 internal standard working solution (e.g., 1 µg/mL in methanol) to each plasma sample.[8]
-
Protein Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.[8]
-
Vortexing: Vortex mix the samples thoroughly.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
| Parameter | Condition | Reference |
| LC System | UPLC/UHPLC system | [8][10] |
| Column | Acquity UPLC BEH C18 (2.1x50 mm, 1.7 µm) or equivalent | [8] |
| Mobile Phase A | Water with 0.1% formic acid | [8] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | [8] |
| Flow Rate | 0.3 mL/min | [8] |
| Injection Volume | 3 µL | [8] |
| MS System | Triple quadrupole mass spectrometer | [10] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [10] |
| MRM Transition (Fenofibric Acid) | m/z 317 → m/z 213 | [11] |
| MRM Transition (Fenofibrate-d6) | m/z 323 → m/z 213 (example, depends on labeling) |
Conceptual Illustration: Co-elution and Mass Differentiation
The core principle behind the effectiveness of Fenofibrate-d6 is its ability to co-elute with fenofibric acid while being distinguishable by mass.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. scispace.com [scispace.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 8. akademiamedycyny.pl [akademiamedycyny.pl]
- 9. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fenofibrate-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fenofibrate-d6, ensuring the protection of laboratory personnel and the environment.
Safety First: Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to handle Fenofibrate-d6 with appropriate caution. According to its Safety Data Sheet (SDS), Fenofibrate-d6 is classified as harmful if swallowed.[1] Therefore, adherence to standard laboratory safety protocols is essential.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are necessary to protect against accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Disposal Protocol: A Step-by-Step Approach
The disposal of Fenofibrate-d6 must be conducted in accordance with local, regional, national, and international regulations.[1] The following steps provide a general framework for compliant disposal.
Step 1: Waste Identification and Classification
Fenofibrate, the parent compound of Fenofibrate-d6, is a non-controlled prescription drug. For disposal purposes, discarded, unused formulations containing fenofibrate may be classified under the EPA hazardous waste number F027 . When in solid form as a discarded commercial chemical product, it may be assigned the EPA waste number U240 . It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste classification for Fenofibrate-d6.
Step 2: Waste Segregation
Proper segregation of chemical waste is fundamental to prevent hazardous reactions. Fenofibrate-d6 waste should be collected in a designated, properly labeled hazardous waste container. This container must be separate from other waste streams such as non-hazardous trash, sharps, and other incompatible chemicals.
Step 3: Container Labeling
The waste container for Fenofibrate-d6 must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Fenofibrate-d6"
-
The specific hazard characteristic (e.g., "Toxic")
-
The accumulation start date (the date the first drop of waste is added to the container)
-
The name of the principal investigator or laboratory contact
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are locations at or near the point of waste generation for the collection of hazardous waste. The Fenofibrate-d6 waste container should be stored in a designated SAA until it is ready for pickup by your institution's EHS personnel. The SAA should be a secure area, away from general laboratory traffic.
Step 5: Arranging for Disposal
Once the waste container is full, or if it has been in accumulation for the maximum allowable time according to institutional and regulatory policies, contact your EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of Fenofibrate-d6 down the drain or in the regular trash.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to the disposal of Fenofibrate-d6.
| Parameter | Value | Source |
| EPA Hazardous Waste Code (Formulations) | F027 | Santa Cruz Biotechnology |
| EPA Hazardous Waste Code (Solid) | U240 | Santa Cruz Biotechnology |
| Acute Toxicity (Oral) | Category 4 | Cayman Chemical SDS[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Fenofibrate-d6.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Fenofibrate-d6, fostering a secure research environment.
References
Personal protective equipment for handling Fenirofibrate-d6
Essential Safety and Handling Guide for Fenofibrate-d6
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fenofibrate-d6 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
Fenofibrate-d6 is a deuterated analog of Fenofibrate. While specific data for the deuterated form may be limited, the safety precautions are based on the known hazards of Fenofibrate.
-
GHS Hazard Pictograms:
-
Hazard Statements:
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Fenofibrate-d6 to prevent exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields (compliant with OSHA 29 CFR 1910.133 or European Standard EN166). A face shield may be required for larger quantities.[3][4][5] |
| Hand Protection | Nitrile or powder-free latex gloves. Double gloving is recommended.[5] Contaminated gloves should be replaced immediately.[5] |
| Body Protection | A lab coat or long-sleeved clothing is required.[3] For larger spills, protective shoe covers and head covering may be necessary.[5] |
| Respiratory Protection | For dust-generating activities, a NIOSH/MSHA or European Standard EN 149 approved respirator or a dust mask should be used.[2][4][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to these procedures will ensure the safe handling of Fenofibrate-d6 from receipt to disposal.
-
Preparation:
-
Handling:
-
Storage:
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids.[4][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air.[1][4] If breathing is difficult or stops, provide artificial respiration.[4] Keep the person warm and at rest.[5] Seek immediate medical attention.[6] |
| Ingestion | Rinse mouth with water.[1][4] Do NOT induce vomiting.[2][6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately for treatment advice.[1][7] |
| Minor Spill | Ventilate the area.[2] Wear appropriate PPE.[5] Use dry clean-up procedures; vacuum or sweep up the material and place it in a suitable, closed container for disposal.[5][6] Avoid generating dust.[5][6] |
| Major Spill | Evacuate unnecessary personnel.[2] Alert emergency responders.[5] Wear a self-contained breathing apparatus and full protective gear.[6] Contain the spill and prevent entry into sewers and public waters.[2] Clean up as with a minor spill. |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
-
Do not allow the substance to enter drains or waterways.[5]
-
Consult with a licensed professional waste disposal service to dispose of this material.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for safely handling Fenofibrate-d6.
Caption: Workflow for the safe handling of Fenofibrate-d6.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. moehs.com [moehs.com]
- 3. fishersci.nl [fishersci.nl]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Fenofibrate: MedlinePlus Drug Information [medlineplus.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
